Pterocarpol

Catalog No.
S647367
CAS No.
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pterocarpol

Product Name

Pterocarpol

IUPAC Name

(2S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-ol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1

InChI Key

XZXBGGYJQALVAW-OSFYFWSMSA-N

Synonyms

pterocarpol

Canonical SMILES

CC12CCC(CC1C(=C)CC(C2)O)C(C)(C)O

Isomeric SMILES

C[C@@]12CC[C@H](C[C@H]1C(=C)C[C@@H](C2)O)C(C)(C)O

Pterocarpol is a natural product found in Pterocarpus santalinus, Pterocarpus macrocarpus, and other organisms with data available.

Documented Compounds from Pterocarpus Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the isolated compounds for which NMR data is available in the recent literature. The data is presented with full assignment of chemical shifts (δ) for proton (¹H) and carbon (¹³C) nuclei [1].

Compound Name Class ¹H NMR (δ) ¹³C NMR (δ) Source Species
Described Dehydropterocarpan [1] Pterocarpan Detailed data for positions 1-11b, 6-O-CH₃, 3-O-CH₃ [1] Full assignment for carbon positions [1] Pterocarpus santalinus
Compound 2 [1] Isoflavonoid/Coumarin Data for positions 1-10, 3-O-CH₃ [1] Corresponding carbon data [1] Pterocarpus santalinus
Compound 3 [1] Isoflavonoid/Coumarin Data for positions 1-10, 9-O-CH₃, 3-O-CH₃ [1] Corresponding carbon data [1] Pterocarpus santalinus
Compound 4 [1] Isoflavonoid/Coumarin Data for positions 1-10, 6-O-CH₃, 3-O-CH₃, -O-CH₂-O- [1] Corresponding carbon data [1] Pterocarpus santalinus
Compound 5 [1] Isoflavonoid/Coumarin Data for positions 1-10, 6-O-CH₃, 3-O-CH₃ [1] Corresponding carbon data [1] Pterocarpus santalinus
Compound 6 [1] Pterocarpene Data for positions 1-10a, 11a, 11b, 3-O-CH₃ [1] Corresponding carbon data [1] Pterocarpus santalinus
Compound 9 [1] Aurone Data for positions 2-5 [1] Data for positions 2-5 [1] Pterocarpus santalinus
Tropolone (Compound 1) [2] Tropolone 7.42 (1H, d, J=12.8 Hz, H-6), 7.08 (1H, d, J=12.8 Hz, H-7), 7.07 (1H, s, H-3) [2] 163.0 (C-2), 152.4 (C-4), 143.2 (C-6), 139.9 (C-5), 133.2 (C-7), 114.9 (C-3) [2] Pterocarpus santalinus
Acorane Sesquiterpene (Compound 3) [2] Sesquiterpene 4.71 (1H, dd, J=11.2, 4.4 Hz, H-1), 2.46 (1H, m, H-6), 1.06 (3H, s, H-13), 0.94 (3H, s, H-14), 0.92 (3H, d, J=6.4 Hz, H-15) [2] 71.6 (C-1), 58.9 (C-7), 53.3 (C-5), 47.6 (C-4), 41.7 (C-3), 40.5 (C-8), 38.4 (C-10), 37.8 (C-9), 34.3 (C-11), 31.3 (C-2), 30.5 (C-6), 23.9 (C-12), 22.6 (C-13), 21.3 (C-14), 16.9 (C-15) [2] Pterocarpus santalinus
Friedelan-3-one (Compound 1) [3] Triterpene Information available [3] Information available [3] Pterocarpus angolensis
Lup-20(29)-en-3-ol (Lupeol, Compound 4) [3] Triterpene Information available [3] Information available [3] Pterocarpus angolensis

Experimental Workflow for Compound Isolation & Characterization

The following diagram illustrates the general methodology used in these studies to obtain pure compounds and their structural data, including NMR spectroscopy [1] [2].

G Start Plant Material (Pterocarpus heartwood powder) Extraction Extraction (Solvents: MeOH, CH₂Cl₂, EtOH) Start->Extraction Fractionation Fractionation (Liquid-liquid partitioning) Extraction->Fractionation Isolation Isolation (Column Chromatography) Fractionation->Isolation NMR Structural Elucidation Isolation->NMR NMR_Details ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) NMR->NMR_Details Confirmation Structure Confirmation NMR_Details->Confirmation

Guidance for Locating Specific NMR Data

Since "Pterocarpol" was not found, here are suggestions to help you locate the required information:

  • Verify the Nomenclature: Double-check the exact and standardized chemical name. The compound might be known under a different systematic name or be a common misnomer for another molecule.
  • Explore Specialized Databases: Search dedicated chemical databases such as SciFinder or Reaxys, which often contain a more comprehensive collection of spectral data than general web searches.
  • Broaden Your Search: Consider searching for structural analogs or core scaffolds (like pterocarpans or specific triterpenes) from Pterocarpus species. The experimental protocols and data for related compounds provided above can serve as a useful reference for your work [1] [3] [2].

References

Technical Guide for Metabolite Isolation & Identification

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow synthesizes the general techniques used in recent studies for isolating and identifying compounds from Pterocarpus marsupium and Pterocarpus santalinus [1] [2] [3]. You can adapt this proven approach for targeting Pterocarpol.

Diagram of a general workflow for the isolation and identification of bioactive metabolites from Pterocarpus species.

Detailed Experimental Protocols

Here are the specific methodologies from the research for key stages of the process.

Plant Material and Extraction
  • Source: Heartwood of Pterocarpus marsupium is collected, authenticated, air-dried in the shade, and ground into a fine powder [1] [4].
  • Extraction Procedure: One study used 13.0 g of dry powder extracted with 130 mL of a hydro-methanolic solution (Methanol:Water, 2:1 ratio) with constant stirring for three days [1]. Another protocol for a "lead-like enhanced" extract involved defatting 1 kg of dried powder with n-hexane, followed by sequential extraction with dichloromethane (DCM) and methanol (MeOH). The DCM and MeOH extracts were then combined and dried [5] [3].
Advanced Separation and Dereplication
  • Separation: High-Performance Counter-Current Chromatography (HPCCC) was used to separate a complex heartwood extract into 11 distinct fractions [3].
  • Dereplication: Multi-informative Molecular Networking is a powerful modern technique for identifying potential active compounds before isolation. It combines LC-MS/MS data with bioactivity results from different fractions to create a network map that visualizes structurally related molecules and highlights those correlated with biological activity [3].
Structural Elucidation Techniques

The following spectroscopic methods are consistently used for determining the structure of isolated novel compounds [1]:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, ¹³C-DEPT135, and ¹H–¹H COSY are used to determine carbon-hydrogen frameworks and atomic connectivity.
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides exact molecular mass and formula.
  • FT-IR Spectroscopy: Helps identify functional groups.

Analytical Methods for Quantification

For precise quantification of known compounds in extracts, advanced LC-MS methods are employed. The table below summarizes a validated protocol for simultaneous quantification of multiple metabolites.

Parameter Specification
Analytical Technique UPLC-ESI-QqQLIT-MS/MS [2] [6]
Ionization Mode Positive (ESI+) and/or Negative (ESI-) [2]
Operation Mode Multiple Reaction Monitoring (MRM) [2]
Quantified Metabolites 2,6-dihydroxyphenyl glucopyranoside, pterosupol, vijyoside, marsuposide, pteroside, pterocarposide, epicatechin, vanillic acid, quercetin, formononetin, naringenin [2] [6]
Separation Column C18 column (e.g., ACQUITY UPLC BEH C18 1.7 μm, 2.1 × 100 mm) [7]

How to Propose a Protocol for this compound

Since this compound was not directly covered, here is a strategy to target it based on the available information:

  • Leverage Existing Data: this compound is known to be a constituent of Pterocarpus marsupium [8]. You can use the general extraction and isolation workflow above as a starting point.
  • Refine the Screening: During the fractionation stage, use analytical techniques like TLC or LC-MS to screen for fractions containing this compound. This requires a known standard or published spectral data for this compound as a reference.
  • Apply the Core Techniques: The structural elucidation methods (NMR, HRMS, FT-IR) described are universal and would be directly applicable for confirming the identity of isolated this compound.

References

Pterocarpol natural sources in Pterocarpus species

Author: Smolecule Technical Support Team. Date: February 2026

Pterocarpol in Pterocarpus Species

Pterocarpus Species Plant Part Key Findings on this compound Extraction & Analysis Methods Citation
Pterocarpus macrocarpus Heartwood Isolated from dichloromethane (DCM) extract; showed insect antifeedant activity against Spodoptera litura and Reticulitermes speratus. Extraction: DCM. Isolation: Guided by bioassay (insect antifeedant activity). Identification: Not specified in abstract. [1]
Pterocarpus marsupium Heartwood Identified as a constituent; detailed quantitative data not provided in the available abstract. Extraction: Aqueous. Isolation & Identification: Structure established using spectroscopic data. [2] [3]

Experimental Protocol for Isolation and Identification

The following workflow generalizes the experimental process for isolating and identifying this compound from Pterocarpus species, based on methodologies in the search results.

Start Plant Material (Heartwood) A Drying & Powdering Start->A B Solvent Extraction (Dichloromethane) A->B C Extract Concentration B->C D Fractionation (Column Chromatography, e.g., Silica Gel) C->D E Bioassay-Guided Fractionation (Insect Antifeedant Test) D->E F Isolation of Active Compound E->F G Structural Elucidation (NMR Spectroscopy) F->G End This compound Identified G->End

Experimental workflow for this compound isolation

  • Plant Material Preparation: The heartwood of the tree is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction [1] [2].
  • Solvent Extraction: The powdered plant material undergoes extraction, typically using an organic solvent. Research indicates the use of dichloromethane (DCM) for initial extraction, which effectively dissolves medium-polarity compounds like sesquiterpenes [1].
  • Extract Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract [1].
  • Chromatographic Fractionation: The crude extract is fractionated using techniques like column chromatography (e.g., silica gel) with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate constituents based on polarity [1] [4].
  • Bioassay-Guided Isolation: For identifying bioactive compounds like insect antifeedants, fractions are tested for activity. The isolation process is guided by these bioassays, leading researchers to the active this compound-containing fractions [1].
  • Structural Elucidation: The final step involves determining the chemical structure of the purified compound. This is achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon and hydrogen framework of the molecule [2] [1].

Research Context and Biological Activity

  • Chemical Class and Role: this compound is a sesquiterpene alcohol. In Pterocarpus macrocarpus, this compound and related pterocarpans are considered major constituents that act as chemical defense factors against insects, explaining the tree's natural resistance to termites [1].
  • Research Focus: Much of the pharmacological research on Pterocarpus species focuses on flavonoids and other polyphenols for conditions like diabetes [5] [3]. This compound is primarily noted for its ecological role in plant defense.

The available data on this compound is primarily qualitative. For quantitative analysis, you would need to consult the full-text research articles for detailed experimental data such as yields and specific NMR spectral assignments.

References

Pterocarpol phytochemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Documented Basic Information

The table below summarizes the core information available for pterocarpol from the search results.

Attribute Available Data
Chemical Identity A novel C-glucoside identified as 1-(2',6'-dihydroxyphenyl)-β-d-glucopyranoside [1].
Plant Source Heartwood of Pterocarpus marsupium (common names: Vijayasara, Bijasar) [1].
Related Compounds Co-occurs with other polyphenols (marsupin, pterosupin, epicatechin, pterostilbene) and flavonoids (pteroside, liquiritigenin) [1].

Proposed Research Workflow for Characterization

For researchers aiming to characterize this compound, the general workflow used for related compounds in Pterocarpus marsupium provides a methodological blueprint. The following diagram outlines the key stages from plant material to structure validation.

PlantMaterial Plant Material (P. marsupium heartwood powder) Extraction Extraction PlantMaterial->Extraction Fractionation Fractionation & Isolation Extraction->Fractionation ExtractionMethods Solvent System: Hydro-methanol (e.g., 2:1) Method: Maceration or Soxhlet Extraction->ExtractionMethods StructuralElucidation Structural Elucidation Fractionation->StructuralElucidation FractionationMethods Techniques: Column Chromatography Purification Methods: Sequential purification Fractionation->FractionationMethods Bioassay Biological Assays StructuralElucidation->Bioassay ElucidationTechniques 1H NMR, 13C NMR 13C-DEPT135, 1H–1H COSY FT-IR, HRMS StructuralElucidation->ElucidationTechniques AssayTypes In vitro: Cytotoxicity (MTT) Enzyme Inhibition In silico: Molecular Docking Bioassay->AssayTypes

General workflow for the isolation and characterization of phytochemicals from P. marsupium, based on established methodologies [2] [1].

Detailed Experimental Protocols

Based on protocols used for isolating other compounds from the same plant, here are specific methodologies you can adapt for this compound:

  • Plant Material Preparation

    • Obtain authenticated heartwood of Pterocarpus marsupium and reduce it to a fine powder [2].
    • Authentication: Have the plant material identified by a trained botanist or taxonomist, and deposit a voucher specimen in a herbarium for future reference [2] [3].
  • Extraction and Isolation

    • Maceration Extraction: Macerate dry powdered heartwood (e.g., 13.0 g) in a hydro-methanolic solvent system (e.g., methanol:water in a 2:1 ratio) at room temperature with constant stirring (1000–2000 rpm) for an extended period (e.g., 3 days) [2].
    • Soxhlet Extraction: Alternatively, use a Soxhlet apparatus with solvents like ethanol, acetone, or isopropyl alcohol (IPA) at temperatures between 55-85°C for 12-24 hours [4].
    • Fractionation: Fractionate the crude extract using techniques like column chromatography. Further purify fractions containing the target compound through sequential purification methods [2].
  • Structural Elucidation

    • Spectroscopic Analysis: Use a combination of techniques for definitive structural characterization [2]:
      • NMR Spectroscopy: 1H NMR, 13C NMR, 13C-DEPT135, and 1H–1H COSY for determining carbon framework and proton linkages.
      • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for determining exact molecular mass and formula.
      • FT-IR Spectroscopy: For identifying functional groups.
  • Biological Activity Assessment

    • In Vitro Cytotoxicity: Evaluate using assays like the MTT assay on relevant cell lines (e.g., A549 lung cancer cells). Treat cells with the compound at varying concentrations (e.g., 5-200 μg/mL) for 24 hours and plot dose-response curves [2].
    • Molecular Docking: Perform in silico studies against key protein targets (e.g., enzymes involved in diabetes or cancer) to predict binding affinity and potential mechanism of action [2].
    • Enzyme Inhibition Assays: Test for inhibition of enzymes like α-amylase and α-glucosidase to investigate potential antidiabetic activity [1].

Interpretation and Future Directions

The scarcity of data on this compound suggests it is either a minor constituent or an under-studied compound. Future research should prioritize its isolation and direct biological screening. Its potential mechanism may be related to the documented antidiabetic and anti-inflammatory properties of Pterocarpus marsupium extracts, which include β-cell regeneration, PPAR-γ activation, and anti-oxidant effects [1].

References

Analytical Protocols for Pterocarpus Species

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are established for the chemical analysis of Pterocarpus heartwood, from which Pterocarpol is isolated.

Method Application/Principle Key Experimental Steps

| GC-MS Analysis [1] [2] | Chemotaxonomic discrimination; separates and identifies volatile compounds from wood extractives. | 1. Extraction: Heartwood powder is sequentially extracted with solvents (e.g., n-hexane, dichloromethane, methanol). 2. Analysis: Extract is analyzed by GC-MS; compounds identified via mass spectra matching to libraries (e.g., NIST). 3. Data Treatment: Multivariate analysis (e.g., OPLS-DA) to identify critical marker compounds. | | Three-Step IR Identification [3] [4] | Rapid, holistic analysis of wood/bracelets; identifies functional groups and amplifies subtle spectral differences. | 1. FTIR: Standard spectrum to identify major functional groups (O-H, C=O, aromatic C-C). 2. SDIR: Second-derivative processing of FTIR to resolve overlapping peaks. 3. 2DIR: Two-dimensional correlation spectroscopy with thermal perturbation to reveal interactions between functional groups. |

The experimental workflow for the combined GC-MS and IR approaches, as detailed in the research, can be summarized as follows:

G Start Sample Preparation (Heartwood Powder) A Solvent Extraction (n-hexane, DCM, MeOH) Start->A B Fractional Evaporation A->B C GC-MS Analysis B->C D FTIR Analysis B->D E Multivariate Analysis (OPLS-DA) C->E F Second Derivative IR (SDIR) D->F H Identification of Marker Compounds & Spectral Features E->H G 2D Correlation IR (2DIR) with Thermal Perturbation F->G G->H

Key Chemical Constituents Identified

GC-MS analyses of Pterocarpus santalinus and related species have identified several volatile compounds. The table below lists some that were detected, illustrating the chemical profile of the source material [1].

Compound Name Classification Retention Time (min) Relative Content in P. santalinus (EW Extract)
Spathulenol Alcohol 17.58 46.89%
beta-Eudesmol Alcohol 15.12 6.12%
alpha-Bisabolol Alcohol 15.43 3.51%
2-Naphthalenemethanol, ... Alcohol 14.87 3.37%
6-Isopropenyl-4,8a-dimethyl-... Alcohol 15.78 4.16%
Pterostilbene Stilbenoid 23.65 Identified as a key marker

How to Proceed with this compound-Specific Analysis

Since the search results lack spectral data for the isolated this compound, here is a practical path forward:

  • Consult Specialized Databases: Search for "this compound IR spectrum" and "this compound mass spectrum" in commercial spectral databases such as SciFinderⁿ, Reaxys, or NIST Chemistry WebBook.
  • Leverage Structural Analogs: The identified compounds like sesquiterpenes (e.g., Spathulenol) share alcohol functional groups with this compound. The IR protocols [3] confirm that O-H stretches (around 3399 cm⁻¹), aromatic skeletal vibrations (around 1513-1594 cm⁻¹), and C-O stretches are key diagnostic regions you can expect to see in this compound's spectrum.
  • Design Your Experiment: Use the GC-MS protocol [1] [2] as a validated method. You would need to analyze a pure standard of this compound to obtain its specific retention time and mass fragmentation pattern.

References

LC-MS analysis of Pterocarpol in plant extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pterocarpus Analysis

Pterocarpus species, such as Pterocarpus marsupium (also known as Indian Kino or Vijaysar), are valued in traditional medicine, particularly for managing type 2 diabetes [1] [2]. The heartwood of this tree contains a complex mixture of bioactive compounds, including flavonoids (e.g., epicatechin) and stilbenes (e.g., pterostilbene), which are responsible for its therapeutic properties [1] [2]. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying these compounds in complex plant matrices. This protocol outlines a method for analyzing the metabolite profile of Pterocarpus marsupium heartwood extract, which can serve as a foundation for method development.

Detailed Experimental Protocol

Materials and Reagents
  • Plant Material: Heartwood of Pterocarpus marsupium.
  • Solvents: Methanol, HPLC-grade water, acetonitrile, and other solvents (e.g., ethanol, ethyl acetate, chloroform, n-hexane) for extraction [3] [2].
  • Standards: (Optional) Reference compounds such as epicatechin and pterostilbene for method validation [3] [1].
  • Equipment: Soxhlet apparatus, rotary evaporator, ultrasonic bath, centrifuge, analytical balance, and vial shaker.
Sample Preparation and Extraction

The following workflow details the steps for preparing the Pterocarpus extract for LC-MS analysis.

Start Start: Heartwood Material S1 Rinse with distilled water Start->S1 S2 Dry in shade for 4-5 days S1->S2 S3 Grind into fine powder (e.g., 80 mesh) S2->S3 S4 Weigh 50g powder for extraction S3->S4 S5 Soxhlet Extraction with 500mL Methanol (50°C for 6 hours) S4->S5 S6 Filter the cooled extract S5->S6 S7 Concentrate via Rotary Evaporation (40°C under reduced pressure) S6->S7 S8 Store extract at 4°C for analysis S7->S8

Key Notes on Extraction:

  • Soxhlet Extraction: This method is recommended for its efficiency [2]. Alternative methods like hot maceration are also used [1].
  • Solvent Choice: Methanol is a common and effective solvent for extracting phenolic compounds and triterpenoid saponins from Pterocarpus [2]. Other solvents like water, ethanol, or ethyl acetate can be used to target different compound classes, as the fluorescence properties of the extract vary with the solvent [3].
  • Sample Clean-up: For complex samples or to reduce matrix effects, further clean-up using solid-phase extraction (SPE) may be necessary [4].
LC-MS Instrumental Analysis

The tables below summarize typical LC and MS conditions used for the analysis of plant metabolites. These parameters should be optimized for your specific instrument and analytical goals.

Table 1: Typical Liquid Chromatography (LC) Conditions

Parameter Specification Notes & Rationale
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [2] Other C18 columns with sub-2-µm particles are suitable.
Column Temp. Ambient or controlled (e.g., 40°C) -
Mobile Phase A Aqueous phase (e.g., Water + 0.1% Formic Acid) [3] Acid modifiers improve peak shape for acidic analytes.
Mobile Phase B Organic phase (e.g., Acetonitrile) [3] -
Gradient Elution Varies (e.g., 5-95% B over 15-20 min) Essential for separating complex mixtures.
Flow Rate 0.2 - 0.4 mL/min Common for UPLC systems.
Injection Volume 1-5 µL Depends on detection sensitivity and column capacity.

Table 2: Typical Mass Spectrometry (MS) Conditions

Parameter Specification/Suggestion Notes & Rationale
Ionization Mode Electrospray Ionization (ESI) Both positive and negative modes should be tested.
Mass Analyzer Quadrupole-Time of Flight (Q-TOF) or Tandem Quadrupole Q-TOF is ideal for untargeted profiling; tandem quadrupole for targeted, quantitative work.
Scan Mode Full Scan (MS¹) for profiling; MS/MS for fragmentation MS/MS provides structural information.
Capillary Voltage 2.5 - 3.0 kV (positive mode) Instrument-dependent; requires optimization.
Source Temp. 100 - 150°C -
Desolvation Temp. 300 - 500°C -
Cone Gas Flow 50 - 150 L/hr -
Desolvation Gas 600 - 1000 L/hr -
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS Optimized based on the compound of interest.

Expected Results and Data Interpretation

  • Chromatographic Separation: A typical UPLC-MS chromatogram will show multiple peaks corresponding to the various metabolites in the extract. Key compounds to look for include epicatechin and pterostilbene, which have known antidiabetic activity [1] [2].
  • Mass Spectrometry Data: Identification is based on retention time (if using a standard) and mass spectral data.
    • Epicatechin: [M-H]⁻ ion at m/z 289.
    • Pterostilbene: [M-H]⁻ ion at m/z 239 or [M+H]⁺ at m/z 241.
  • TLC-MS-Bioautography: A powerful complementary technique that can link biological activity (e.g., antioxidant or enzyme inhibition) to specific compounds on a TLC plate, which are then characterized by MS [2].

Critical Considerations for Method Development

  • Compound Stability: Some fluorescent molecules in Pterocarpus extracts are unstable in highly acidic or alkaline conditions. The pH of the mobile phase and sample should be controlled to prevent degradation [3].
  • Matrix Effects: Co-extracted matrix components can suppress or enhance ionization in the MS source. Use of internal standards and thorough sample clean-up (e.g., SPE) are crucial for accurate quantification [4].
  • Chemical Derivatization: If targeting triterpenoids or other compounds with poor UV absorption or low ionization efficiency, consider chemical derivatization. This involves adding a functional group to the analyte to enhance its detectability by UV, fluorescence (FLD), or MS [4].
  • Method Validation: For quantitative analysis, the method must be validated for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This protocol provides a robust starting point for the LC-MS analysis of bioactive compounds in Pterocarpus marsupium extracts. The described methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are adaptable for quality control, metabolomic studies, and bioactivity-guided fractionation in drug discovery. Future work should focus on isolating and fully characterizing the specific compound "Pterocarpol" to develop a more targeted analytical method.

References

Soxhlet extraction protocol for Pterocarpol isolation

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical Background of Pterocarpus Species

The genus Pterocarpus is a rich source of diverse secondary metabolites. The table below summarizes key compounds recently isolated from Pterocarpus angolensis, which illustrates the types of molecules you might target [1].

Compound Name Class of Compound Plant Source Reported Bioactivity
Friedelan-3-one (1) Triterpene P. angolensis Stem Bark Cytotoxicity testing showed low or no toxicity to breast cancer cell lines [1].
(3β)-lup-20(29)-en-3-ol (4) Triterpene P. angolensis Stem Bark Showed moderate toxicity to non-cancerous mammary epithelial cells (IC₅₀ 36.60 μM) [1].
(3β)-3-acetoxyolean-12-en-28-oic acid (7) Triterpene P. angolensis Stem Bark More toxic to hormone-responsive breast cancer cells (MCF-7) than other cell lines [1].
(±)-4-O-Methylangolensin (6) Deoxybenzoin P. angolensis Stem Bark Isolated and identified; specific bioactivity not detailed in the provided results [1].
Tetradecyl (E)-ferulate (8) Alkyl hydrocinnamate P. angolensis Stem Bark Isolated and identified; specific bioactivity not detailed in the provided results [1].

Other Pterocarpus species, such as P. marsupium and P. santalinus, are also valuable sources of phytochemicals. The heartwood of P. marsupium is known for flavonoids like epicatechin, which has shown promising antidiabetic properties through PTP1B inhibition [2], while P. santalinus wood contains highly fluorescent compounds like coumarins [3].

Soxhlet Extraction Protocol for Pterocarpus

The following workflow and detailed protocol are compiled from methods used for related Pterocarpus species [4] [2]. You can adapt this for P. angolensis or other species rich in triterpenes.

Soxhlet Extraction and Fractionation Workflow A Dry and Powder Plant Material (Stem Bark or Heartwood) B Soxhlet Extraction (Solvent: Methanol, 50g powder, 6h, 50°C) A->B C Obtain Crude Extract (Concentrate under reduced pressure) B->C D Liquid-Liquid Fractionation (Hexane, DCM, Ethyl Acetate) C->D E Isolate Compounds (Column Chromatography) D->E F Identify Compounds (NMR, IR, MS) E->F

Detailed Protocol
  • Plant Material Preparation

    • Collection and Drying: Collect stem bark or heartwood from a authenticated Pterocarpus source. Rinse with distilled water and dry in the shade for 4-5 days [2].
    • Milling: Grind the dried plant material into a fine powder using a mechanical blender. A particle size of around 210 μm has been suggested as an effective balance for extraction [4].
  • Soxhlet Extraction

    • Apparatus Setup: Weigh 50 g of dried powder and place it in a cellulose or filter paper thimble within the Soxhlet apparatus [2].
    • Solvent and Extraction: Add 500 mL of methanol to the round-bottom flask [2]. Methanol is a common and effective solvent for extracting a wide range of phytochemicals, including triterpenes and flavonoids from Pterocarpus species [4] [2].
    • Process Parameters: Heat the apparatus to maintain a cycle where the solvent siphons approximately every 15-20 minutes. The total extraction time can be 6 hours at a temperature of 50°C [2]. Some protocols suggest that incorporating a mild vacuum can improve efficiency and minimize thermal degradation [4].
  • Post-Extraction Processing

    • Concentration: After extraction, allow the solution to cool and filter it. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the dry crude extract [2].
    • Fractionation: The crude extract can be further fractionated based on polarity using solvents like hexane, dichloromethane (DCM), and ethyl acetate [1]. This helps in pre-separating compound classes before advanced isolation.
    • Isolation and Identification: The final isolation of pure compounds is typically achieved through techniques like column chromatography. Structural elucidation is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [1].

Key Experimental Considerations

To increase your chances of successfully isolating your target compound, keep these factors in mind:

  • Solvent Selection: Methanol is a high-polarity solvent excellent for extracting a broad spectrum of compounds. If you are targeting less polar triterpenes, using dichloromethane (DCM) or a DCM/Methanol mixture might be more effective, as evidenced by the isolation of several triterpenes from P. angolensis [1].
  • Influence of Geography: The specific profile of secondary metabolites can vary with geographical location and climate. The number and type of compounds isolated from wild versus cultivated P. angolensis samples can differ [1].
  • Analytical Techniques: Always use analytical thin-layer chromatography (TLC) during the process to monitor the presence of your desired compounds and guide the fractionation steps [2].

How to Proceed Without a Direct Reference

Since a defined protocol for "Pterocarpol" is not available, here is a strategic path forward:

  • Verify the Compound Identity: Confirm the exact chemical structure and IUPAC name of "this compound." It is possible that one of the triterpenes listed in the table above (such as Compound 1, 2, or 3) may be known under this common name.
  • Focus on Triterpene Isolation: Given that many isolated compounds from Pterocarpus are triterpenes, the general protocol provided, using DCM or methanol, is a solid starting point.
  • Consult Broader Literature: You may need to search for isolation protocols of specific triterpenes from woody plants or the Fabaceae family to find more tailored techniques.

References

Column chromatography purification of Pterocarpol

Author: Smolecule Technical Support Team. Date: February 2026

Documented Isolation Workflows for Reference

While a direct protocol for Pterocarpol is unavailable, the following summarized workflows from recent studies on related compounds can guide experimental design.

Table 1: Documented Isolation Workflows from Pterocarpus Species

Study Focus & Source Plant Plant Part Used Key Isolation Steps Target Compound(s) Citation

| Bioactive Flavonoids & Isoflavonoids (P. santalinus) [1] | Heartwood | 1. Extraction & Fractionation: Sequential solvent partitioning of crude extract with Toluene (PSTF) and Ethyl Acetate (PSEAF). 2. Chromatography: Further purification of fractions via subfractionation and column chromatography. 3. Characterization: Structural elucidation using Mass, IR, 1D & 2D NMR. | An undescribed dehydropterocarpan and eleven known compounds. | [1] | | Flavonoid Glycosides (P. santalinus) [2] | Leaves | 1. Extraction: Ultrasonication-assisted extraction with methanol. 2. Partitioning: Liquid-liquid partitioning to obtain a polar butanol fraction (NBF). 3. Chromatography: Sequential use of Normal-Phase and Reverse-Phase Chromatography. 4. Characterization: NMR and UHPLC-ESI-MSn for structural confirmation. | Isorhamnetin-3-O-β-d-(2-O-α-L-rhamnopyranosyl) glucopyranoside, etc. | [2] | | Pterostilbene (P. marsupium) [3] | Heartwood | 1. Extraction: Optimized Ultrasound-Assisted Extraction (UAE) with ethanol. 2. Analysis: Identification and quantification using HPLC. | Pterostilbene | [3] |

Proposed General Protocol for Terpenoid Isolation

Based on the common principles in the retrieved studies, here is a generalized protocol for isolating terpenoids like this compound. You will need to optimize conditions such as the solvent system and chromatography stationary phases.

Sample Preparation and Extraction
  • Plant Material: Use dried and finely powdered heartwood or leaves of Pterocarpus species [1] [2].
  • Extraction: Employ Soxhlet extraction or Ultrasonication-Assisted Extraction (UAE). For UAE, optimized parameters may include a biomass-to-solvent ratio of 1:10 to 1:15 (w/v) with ethanol or methanol, sonication for 10-30 minutes, and a temperature of around 40-50°C [2] [3].
Fractionation and Chromatography
  • Liquid-Liquid Partitioning: Concentrate the crude extract and partition it between water and organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compound classes [1] [2].
  • Column Chromatography:
    • Primary Purification: Subject the active fraction (e.g., ethyl acetate or butanol fraction) to normal-phase column chromatography using silica gel. Elute with a gradient of solvents like n-hexane, ethyl acetate, and methanol [1] [2].
    • Secondary Purification: Pool fractions enriched with the target compound (as identified by TLC) and further purify using reverse-phase C18 silica or Sephadex LH-20 chromatography [2].
Analysis and Characterization
  • Purity Check: Analyze the purified compound using analytical TLC or HPLC to confirm purity [3] [4].
  • Structural Elucidation: Identify the compound using a combination of techniques [1] [2]:
    • Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) or LC-MS.
    • Comparison: Compare spectral data with published literature.

Key Optimization Strategies from Recent Research

Table 2: Experimental Parameters for Extraction & Analysis

Parameter Recommended Conditions Application & Rationale Citation
Ultrasound-Assisted Extraction (UAE) Solvent: Ethanol; Solid-liquid ratio: ~10:1-15:1 (v/w); Time: 10-30 min; Temperature: 40-50°C. A sustainable, efficient method that reduces solvent use and time by disrupting cell walls. [2] [3]
Response Surface Methodology (RSM) Use a Box-Behnken Design (BBD) to optimize multiple variables (e.g., time, temperature, solvent ratio) simultaneously. A statistical modeling approach to maximize extraction yield and efficiency, superior to the one-variable-at-a-time method. [2] [3]

| Chromatography & Detection | HPLC for Stilbenes: C18 column, isocratic elution (Water:ACN, 35:65 v/v), detection at 306 nm. TLC-MS-Bioautography: Links chemical profile directly to biological activity (e.g., antioxidant, enzyme inhibition). | Provides a precise method for quantifying specific compounds like Pterostilbene. A powerful technique for activity-guided fractionation to identify bioactive compounds. | [3] [4] |

Critical Research Gaps and Future Directions

The search results highlight several areas where further research is needed for the Pterocarpus genus:

  • Compound-Specific Protocols: Detailed, step-by-step protocols for the isolation of specific terpenoids like this compound are not readily available and require development.
  • Scalable Purification: Methods need to be developed and validated for scaling up from analytical to preparative and industrial scales.
  • Advanced Techniques: Greater application of techniques like High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC could improve isolation efficiency.
  • Standardization: There is a need for standardized methods to ensure the consistent quality and efficacy of plant extracts and isolated compounds [5].

References

Analytical Techniques for Phytochemical Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The quantification of bioactive compounds in Pterocarpus heartwood primarily relies on chromatographic techniques coupled with various detectors. The table below summarizes the key methods identified from the research.

Technique Core Principle Application in Pterocarpus Analysis Key Advantages
LC-MS (HPLC-ESI-QTOF-MS/MS & UPLC-ESI-QqQLIT-MS/MS) [1] Separates compounds via liquid chromatography and identifies/quantifies them using mass spectrometry. Used for identification, characterization, and quantitation of 27 compounds including flavonoids and phenolic acids in P. marsupium heartwood [1]. High sensitivity and specificity; capable of identifying unknown compounds alongside quantifying known ones [1].
TLC-MS-Bioautography [2] Combines thin-layer chromatography separation with mass spectrometry and biological activity assessment. Successfully identified free radical scavenging metabolites and α-amylase inhibitors in P. marsupium, such as vanillic acid [2]. Powerful for directly linking specific compounds in a complex mixture to a biological activity.
HPLC with UV/Vis Detection [3] Uses high-performance liquid chromatography with ultraviolet/visible spectrophotometric detection. Developed HPLC fingerprints for P. santalinus with 11 common peaks; used UV/Vis for differentiation between species (major peaks at ~280 nm, ~320 nm) [3]. Robust, widely available; ideal for routine quality control when standards are available.
GC-MS [4] Separates volatile compounds by gas chromatography and identifies them with mass spectrometry. Employed for metabolic profiling of the methanolic heartwood extract of P. marsupium to identify phytoconstituents [4]. Excellent for volatile and thermally stable compounds.

Generalized Protocol for Quantifying Pterocarpol in Heartwood

This protocol is synthesized from the methodologies used in the search results, particularly the LC-MS techniques described for P. marsupium [1] [4]. You will need to optimize parameters for this compound specifically.

Workflow Overview

The following diagram outlines the major stages of the quantification process.

Start Start: Heartwood Sample Prep Sample Preparation (Drying, Powdering, Extraction) Start->Prep Analysis Instrumental Analysis (LC-MS/QTOF-MS/MS) Prep->Analysis ID Compound Identification Analysis->ID Quant Quantification ID->Quant

Sample Preparation
  • Material Collection & Authentication: Obtain authenticated Pterocarpus heartwood. A voucher specimen should be deposited for future reference (e.g., Voucher No. JH/BNPL/SA/2020/PM) [4] [2].
  • Drying & Powdering: Rinse the heartwood with distilled water, dry in a hot-air oven at 40°C, and grind it into a fine powder [4].
  • Extraction:
    • Weigh 50 g of powdered heartwood [4] [2].
    • Extract using a Soxhlet apparatus with 500 mL of methanol (or another suitable solvent) for 5-6 hours at 40-50°C [4] [2].
    • Filter the extract and concentrate the filtrate to dryness using a rotary evaporator at 35-40°C under reduced pressure [1] [4].
    • Calculate the percentage yield of the crude extract [4].
Instrumental Analysis & Quantification (LC-MS)
  • Qualitative Profiling (HPLC-ESI-QTOF-MS/MS):
    • Column: Reverse-phase C18 column [1] [2].
    • Mobile Phase: A gradient of LC-MS grade water (A) and acetonitrile (B), both often modified with 0.1% formic acid to enhance ionization [1].
    • MS Detection: Use ESI in positive ionization mode for initial profiling. The QTOF mass spectrometer provides high-resolution mass data for accurate identification of this compound based on its [M+H]+ ion and characteristic fragmentation pattern [1].
  • Quantitative Analysis (UPLC-ESI-QqQLIT-MS/MS):
    • Ionization Mode: Negative ionization mode may be used for certain phenolic compounds [1].
    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion of this compound and a characteristic product ion from its MS/MS spectrum. This greatly enhances sensitivity and selectivity by filtering out background noise [1].
    • Calibration: Prepare a calibration curve using a purified this compound standard of known high purity (e.g., ≥95%) [1]. The lack of a commercial standard is a major hurdle; one may need to be isolated first for accurate quantification.
Method Validation

For the quantitative method to be considered reliable, it must be validated according to ICH guidelines by assessing:

  • Linearity: The correlation coefficient (R²) of the calibration curve.
  • Precision: Both intra-day and inter-day repeatability.
  • Accuracy: Through recovery studies (spiking known amounts of standard into the sample).
  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be detected and reliably quantified.

Key Considerations for Researchers

  • Compound Availability: The primary challenge for quantifying a specific compound like this compound is the lack of a commercially available certified standard. Research may need to begin with the isolation and purification of the compound to create an in-house standard [1] [5].
  • Extraction Efficiency: The choice of solvent (methanol, ethanol, etc.) and extraction technique (Soxhlet, maceration, sonication) can significantly impact the yield of the target compound and should be optimized [4].
  • Matrix Effects: When using MS detection, the complex heartwood matrix can suppress or enhance the ionization of the target compound. The use of internal standards (e.g., deuterated analogs) is highly recommended to correct for this [1].

References

Comprehensive Extraction and Bioactivity Application Notes for Pterocarpus Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pterocarpus Species and Their Phytochemical Significance

The genus Pterocarpus (Family: Fabaceae) encompasses several medicinally significant species including Pterocarpus marsupium, Pterocarpus santalinus, and Pterocarpus indicus, which have been extensively utilized in traditional medicine systems such as Ayurveda. These species are rich sources of bioactive compounds such as stilbenes (particularly pterostilbene), flavonoids, and phenolic compounds, which demonstrate wide-ranging therapeutic potential including antidiabetic, antioxidant, and anticancer activities. The heartwood of these trees constitutes the primary medicinal component, containing signature compounds like pterostilbene, a dimethyl ether derivative of resveratrol with enhanced bioavailability and stability. [1] [2]

Increasing demand for these bioactive compounds, coupled with the endangered status of several Pterocarpus species due to overexploitation, has necessitated the development of optimized extraction methodologies to maximize compound yield while promoting sustainable utilization. Current research focuses not only on heartwood but also on leaves and other plant parts to reduce pressure on natural populations. The extraction and optimization protocols outlined in this document provide standardized methodologies for researchers and industry professionals to efficiently obtain these valuable phytochemicals while maintaining their bioactivity. [3] [1]

Plant Material Preparation and Extraction Fundamentals

Plant Material Collection and Processing

Proper collection and processing of plant material is fundamental to ensuring consistent extract quality and bioactivity. The following guidelines are recommended:

  • Heartwood Collection: Mature heartwood (typically from trees aged 20-30 years) should be collected from authenticated sources, with voucher specimens deposited in recognized herbariums for reference. For example, one study collected P. santalinus heartwood from seized log woods maintained by concerned authorities. [1]
  • Processing Protocol: The heartwood should be sliced, shade-dried at room temperature to preserve heat-labile compounds, and pulverized using mechanical grinders to achieve a consistent powder (80-120 mesh size) that optimizes surface area for extraction. [4] [5]
  • Storage Conditions: Processed powder should be stored in airtight containers protected from light and moisture to prevent compound degradation prior to extraction. [5]
Fundamental Extraction Principles

The extraction of bioactive compounds from Pterocarpus species follows standard phytochemical principles with specific considerations:

  • Solvent Selection: Different solvents yield extracts with varying phytochemical profiles. Water extracts are rich in polar compounds like flavonoids and demonstrate significant antioxidant activity, while ethanol and methanol effectively extract a broader range of mid-polarity compounds including stilbenes and flavonoids. Ethyl acetate and chloroform are suitable for less polar compounds. [6] [5]
  • Solvent-to-Material Ratio: Optimization of this parameter is crucial for economic viability and extraction efficiency. Typical ratios range from 10:1 to 20:1 (solvent:biomass, v/w) depending on the specific extraction methodology employed. [2]
  • Quality Assessment: Authentication of source material and chemical standardization of extracts through chromatographic fingerprinting is essential for reproducible research and product development. [7]

Extraction Optimization Strategies and Methodologies

Solvent Systems and Their Applications

Table: Solvent systems for specific bioactive compounds from Pterocarpus species

Target Compound Recommended Solvent Extraction Efficiency Applications
Pterostilbene Ethanol (70-100%) 2.14 mg/g under optimized UAE Anticancer, antidiabetic, antioxidant [1] [2]
Flavonoids Methanol, Ethanol, Ethyl Acetate Varies with solvent polarity Antioxidant, aldose reductase inhibition [3] [5]
Polar antioxidants Water (aqueous extraction) High for polyphenols Antidiabetic, traditional preparations [5] [8]
Non-polar compounds Petroleum ether, Ether Selective for lipophilics Fractionation, preliminary cleaning [4]
Optimization of Extraction Parameters Using Response Surface Methodology

Recent studies have successfully employed Box-Behnken Response Surface Methodology (BBD-RSM) to optimize extraction parameters for maximizing yield and bioactivity of Pterocarpus extracts. This statistical approach allows researchers to evaluate multiple variables simultaneously while understanding their interaction effects. [3] [1]

Table: Optimized extraction parameters for Pterocarpus species using RSM

Extraction Method Plant Material Optimized Parameters Response Reference
Ultrasound-Assisted Extraction (UAE) P. marsupium heartwood Solvent-solid ratio: 10:1 v/w, Soaking time: 20 min, Sonication: 10 min Pterostilbene yield: 2.14 mg/g [2]
Ultrasonication-Assisted Extraction P. santalinus heartwood Temperature: 60°C, Sonication time: 40 min, Solvent-biomass ratio: 20:1 Extractive yield: 17.5%, Pterostilbene content: Maximized [1]
Ultrasonication-Assisted Extraction P. santalinus leaves Sonication time: 15 min, Temperature: 50°C, Biomass-solvent ratio: 1:20 g/ml Flavonoid content: Maximized [3]

The implementation of RSM in extraction optimization follows a systematic approach:

  • Preliminary Screening: Initial one-factor-at-a-time experiments determine approximate ranges for critical parameters to establish the experimental domain for RSM. [2]
  • Experimental Design: A Box-Behnken Design with three levels (-1, 0, +1) for each factor generates a structured set of experimental conditions while minimizing the number of required runs. [1] [2]
  • Model Validation: The fitted mathematical models are validated through additional experiments at the predicted optimal conditions, with close agreement between predicted and experimental values confirming model adequacy. [2]

Detailed Experimental Protocols

Ultrasound-Assisted Extraction of Pterostilbene from P. marsupium Heartwood

Principle: Ultrasound waves create cavitation in the solvent, enhancing cell wall disruption and improving mass transfer of bioactive compounds from plant matrix to solvent. [2]

Materials:

  • Plant material: P. marsupium heartwood powder (80-120 mesh)
  • Solvent: Ethanol (95-100%)
  • Equipment: Ultrasonic bath (frequency: 35-40 kHz), analytical balance, vacuum filtration unit, rotary evaporator

Procedure:

  • Precisely weigh 0.5 g of heartwood powder into an extraction vessel
  • Add ethanol at solvent-to-solid ratio of 10:1 (v/w)
  • Allow pre-soaking for 20 minutes at room temperature
  • Sonicate the mixture for 10 minutes at controlled temperature (40-45°C)
  • Filter the extract through Whatman No. 1 filter paper under vacuum
  • Concentrate the filtrate using rotary evaporation at 40°C
  • Reconstitute in appropriate solvent for analysis or bioactivity testing

Validation: Under these optimized conditions, the experimental yield of pterostilbene was 2.14 mg/g, closely matching the predicted value of 2.07 mg/g, demonstrating model reliability. [2]

Bioassay-Guided Fractionation for Antiproliferative Compounds

Principle: Bioactive compounds are isolated through sequential fractionation guided by antiproliferative activity testing, ultimately leading to identification of active constituents. [9]

Materials:

  • Plant material: P. indicus heartwood powder
  • Solvents: Ethyl acetate, n-hexane, methanol, chloroform in order of increasing polarity
  • Equipment: Silica gel columns (70-230 and 230-400 mesh), Sephadex LH-20, TLC plates

Procedure:

  • Macerate heartwood powder repeatedly with ethyl acetate at room temperature until exhausted
  • Concentrate combined extracts under reduced pressure at 40°C
  • Fractionate crude extract using silica gel column chromatography with gradient elution (n-hexane:EtOAc 1:0 to 0:1, then EtOAc:MeOH 20:1 to 1:1)
  • Monitor fractions by TLC and pool similar fractions
  • Screen all fractions for antiproliferative activity using MTT assay on TGF-β-induced WPMY-1 cells
  • Further purify active fractions using combination of silica column chromatography and Sephadex LH-20
  • Isolate and characterize active compounds (angolensin and maackiain) using NMR and MS
  • Validate mechanisms of action through network analysis and protein expression studies [9]
Antidiabetic Activity Evaluation Through Enzyme Inhibition Assays

Principle: Alcoholic extracts of Pterocarpus heartwood inhibit key enzymes and pathways involved in diabetic complications, including aldose reductase and advanced glycation end-product formation. [5]

Materials:

  • Plant extract: Alcoholic extract of P. marsupium heartwood
  • Reagents: DL-glyceraldehyde, NADPH, sorbitol dehydrogenase, sorbitol, bovine serum albumin, glucose, DPPH, Folin-Ciocalteu reagent
  • Equipment: UV-VIS spectrophotometer, incubator

Procedure:

  • Aldose Reductase Inhibition:

    • Prepare rat kidney homogenate as enzyme source
    • Incubate with extract (25-400 μg/mL) and reaction mixture containing DL-glyceraldehyde and NADPH
    • Monitor NADPH oxidation at 340 nm
    • Calculate IC₅₀ value (195.88 μg/mL for P. marsupium extract)
  • Advanced Glycation End-Products (AGEs) Inhibition:

    • Incubate bovine serum albumin with glucose in presence of extract (25-400 μg/mL)
    • Measure AGE-specific fluorescence (excitation 370 nm, emission 440 nm)
    • Calculate IC₅₀ value (55.39 μg/mL for P. marsupium extract)
  • Antioxidant Activity:

    • Total phenolic content: Folin-Ciocalteu method with gallic acid standard
    • DPPH scavenging: Monitor absorbance decrease at 517 nm
    • Calculate IC₅₀ values for free radical scavenging [5]

Therapeutic Applications and Mechanistic Insights

Antidiabetic Mechanisms

Pterocarpus extracts demonstrate multiple antidiabetic activities through several interconnected mechanisms:

  • Polyol Pathway Inhibition: Alcoholic extracts of P. marsupium heartwood inhibit aldose reductase (IC₅₀ = 195.88 μg/mL), the first enzyme in the polyol pathway, thereby preventing sorbitol accumulation (IC₅₀ = 151.00 μg/mL) in tissues, which is implicated in diabetic complications like neuropathy, nephropathy, and retinopathy. [5]
  • Advanced Glycation End-Product Inhibition: The extracts significantly inhibit AGE formation (IC₅₀ = 55.39 μg/mL), which contributes to long-term diabetic complications by cross-linking proteins and altering their structure and function. [5]
  • Enhanced Glucose Uptake: Heartwood water extracts of P. marsupium increase glucose uptake in C2C12 cell lines, with effects potentiated by insulin, suggesting insulin-sensitizing activity. [8]
  • Antioxidant Defense: The rich flavonoid and polyphenol content in Pterocarpus extracts scavenges free radicals and reactive oxygen species, ameliorating oxidative stress associated with diabetes, as demonstrated through DPPH scavenging, superoxide radical quenching, and total antioxidant capacity assays. [5]
Anticancer and Antiproliferative Activities

Pterocarpus species demonstrate promising anticancer potential through several established mechanisms:

  • Breast Cancer Inhibition: Heartwood water extract of P. marsupium exhibits antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ of 3.7 mg/mL, inducing apoptosis (78.2% apoptotic cells at 10 mg/mL) through modulation of bile acid synthesis and energy expenditure pathways. [8]
  • Prostate Hyperplasia Inhibition: Bioassay-guided fractionation of P. indicus heartwood yielded angolensin and maackiain, which inhibited TGF-β-induced proliferation of WPMY-1 prostate stromal cells through downregulation of PCNA expression and modulation of PI3K/AKT signaling pathway. [9]
  • Multi-Cancer Efficacy: Compounds isolated from Pterocarpus species, particularly pterostilbene, demonstrate efficacy against various cancer types including liver cancer (HepG2), breast cancer (MCF-7, 4T1), and glioma (U87) through multiple pathways including cell cycle arrest and apoptosis induction. [4] [8]

Analytical Methods and Quality Control

HPLC Analysis of Pterostilbene

Chromatographic Conditions:

  • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm)
  • Mobile phase: Water:Acetonitrile (35:65, v/v) in isocratic mode
  • Flow rate: 1 mL/min
  • Detection: UV at 306 nm
  • Injection volume: 20 μL
  • Run time: 10 minutes
  • Retention time: ~6-7 minutes for pterostilbene [2]

Calibration:

  • Prepare standard solutions of pterostilbene (1-5 μg/mL)
  • Plot peak area versus concentration
  • The method demonstrates good linearity (R = 0.999) with regression equation y = 6.69740x + 0.426 [2]
GC-MS Protocol for Species Differentiation

Sample Preparation:

  • Extract heartwood powder with ethanol-water (1:1), ethyl acetate, or benzene-ethanol
  • Concentrate extracts under nitrogen stream

GC-MS Conditions:

  • Column: Appropriate capillary column
  • Temperature program: 50°C (hold 2 min), ramp to 280°C at 5°C/min
  • Ionization: EI mode at 70 eV
  • Mass range: 50-650 m/z

Chemotaxonomic Discrimination:

  • Identify marker compounds: spathulenol and pterostilbene are critical for distinguishing P. santalinus from P. tinctorius
  • Apply multivariate analysis (OPLS-DA) for species classification
  • Ethanol-water extract provides highest predictive accuracy (100%) [7]

Visual Workflows and Process Diagrams

Bioassay-Guided Fractionation Workflow

bioassay_workflow Start Plant Material (Pterocarpus indicus heartwood) Extract Ethyl Acetate Extraction Start->Extract Fractionate Silica Gel Column Fractionation Extract->Fractionate Screen Bioactivity Screening (MTT assay) Fractionate->Screen ActiveFrac Active Fractions Screen->ActiveFrac Purify Further Purification (Silica + Sephadex LH-20) ActiveFrac->Purify Isolate Compound Isolation Purify->Isolate Identify Structural Elucidation (NMR, MS) Isolate->Identify Validate Mechanism Validation (Network analysis, Protein expression) Identify->Validate

Antidiabetic Mechanism Pathways

diabetic_mechanisms Hyperglycemia Hyperglycemia PolyolPath Polyol Pathway Activation Hyperglycemia->PolyolPath AGEs AGE Formation Hyperglycemia->AGEs AR Aldose Reductase PolyolPath->AR Sorbitol Sorbitol Accumulation AR->Sorbitol OS Oxidative Stress Sorbitol->OS Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) AGEs->Complications OS->Complications PMExtract Pterocarpus Extract PMExtract->AR Inhibits (IC₅₀ = 195.88 μg/mL) PMExtract->AGEs Inhibits (IC₅₀ = 55.39 μg/mL) PMExtract->OS Antioxidant Activity

Extraction Optimization Experimental Design

extraction_design Start Plant Material Preparation Preliminary Preliminary Screening (One Factor at a Time) Start->Preliminary IdentifyVars Identify Critical Variables Preliminary->IdentifyVars BBD Box-Behnken Design (3 factors, 3 levels) IdentifyVars->BBD Experiments Execute Experiments BBD->Experiments Model Develop Mathematical Model Experiments->Model Optimize Determine Optimal Conditions Model->Optimize Validate Experimental Validation Optimize->Validate

Conclusion and Research Implications

The optimized extraction protocols and comprehensive bioactivity data presented in these application notes provide researchers with standardized methodologies for obtaining consistent, high-quality extracts from Pterocarpus species. The integration of response surface methodology represents a significant advancement over traditional one-variable-at-a-time optimization, enabling more efficient parameter optimization while understanding interaction effects. The documented therapeutic mechanisms - particularly for antidiabetic and anticancer applications - provide strong scientific validation for traditional uses while identifying potential new applications.

Future research directions should focus on:

  • Scale-up considerations for industrial application of optimized extraction protocols
  • Clinical validation of observed in vitro bioactivities
  • Sustainable sourcing strategies given the endangered status of several Pterocarpus species
  • Synergistic effects of complex extract mixtures versus isolated compounds
  • Formulation development to enhance bioavailability of active constituents

The continued scientific investigation of Pterocarpus species, guided by these standardized protocols, holds significant promise for developing evidence-based natural products for managing diabetes, cancer, and other oxidative stress-related conditions.

References

Comprehensive Application Notes and Protocols: DART-TOFMS for Chemical Fingerprinting of Pterocarpus Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Pterocarpus genus encompasses several commercially significant timber species, including the highly valued Pterocarpus santalinus (Red Sandalwood) and the endangered Pterocarpus erinaceus, all protected under CITES Appendix II due to overexploitation from illegal logging and trafficking activities. [1] [2] Traditional wood identification methods relying on morphoanatomical features often fail to discriminate at the species level, particularly for closely related Pterocarpus species with substantially different commercial values and regulatory protections. [1] [3] This technical gap in forensic wood identification has severe consequences for biodiversity conservation, as illicit timber trade remains one of the third largest transnational crimes globally. [4]

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) has emerged as a powerful analytical technique that addresses these limitations by providing rapid chemical fingerprinting of wood samples with minimal preparation. [3] [5] This ambient ionization technique enables direct analysis of solid wood materials in open air conditions, capturing comprehensive metabolomic profiles that serve as unique chemical signatures for species identification and geographic origin determination. [4] [3] The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms has demonstrated exceptional capability for distinguishing between closely related Pterocarpus species with 95-100% classification accuracy, providing forensic laboratories with a robust tool for combating illegal timber trade. [2] [6] [7]

These application notes present optimized protocols and analytical frameworks for implementing DART-TOFMS-based chemical fingerprinting of Pterocarpus species, specifically designed for researchers, forensic scientists, and regulatory agencies involved in timber authentication and drug development research.

Experimental Design & Methodologies

Sample Preparation Protocols

Proper sample preparation is critical for obtaining reproducible DART-TOFMS spectra. For Pterocarpus species, the following standardized preparation methods have been validated:

  • Heartwood Sampling: Collect heartwood specimens using a corrosion-resistant borer or cutting tool. Commercial part of Pterocarpus species is the red heartwood rich in santalin and santarubin compounds. [1] Take samples from multiple trees to account for intraspecies variability (recommended n=12-50 per species). [3]

  • Wood Chip Preparation: Cut triplicate wood chips (≤2 mm thickness) from each specimen. Planarize surfaces using 100-grit sandpaper to remove potential contaminants and expose fresh tissue. [3] Alternative approaches include collecting fine wood powders using a Wiley mill grinder. [8]

  • Drying Treatments: Condition wood chips using one of three validated methods:

    • Air-drying (AD): Ambient temperature for 7-10 days (optimal for metabolite preservation)
    • Low-temperature drying (LD): 70°C for 20 days
    • High-temperature drying (HD): 120°C for 10 days Studies indicate air-dried wood chips provide optimal chemical fingerprints with minimal degradation. [3]
  • Solvent Extraction (Optional): For enhanced detection of specific metabolites, extract powdered wood samples (100 mg) with 80% methanol/water (5 mL) via ultrasonication for 20 minutes. Centrifuge at 3900 rpm for 10 min, filter supernatant through 0.22 µm PTFE filters, and analyze extracts. [8]

Instrumentation Parameters

The following optimized DART-TOFMS parameters have been established for Pterocarpus analysis:

Table 1: Optimal DART-TOFMS Parameters for Pterocarpus Chemical Fingerprinting

Parameter Recommended Setting Alternative Options Purpose
Ionization Mode Positive Negative (less effective) Optimal for Pterocarpus metabolites
Gas Heater Temperature 350°C 250-400°C Desorption of wood metabolites
Helium Flow Rate 3.0 L/min 2.0-3.5 L/min Ionizing gas stream
Desolvation Temperature 250°C 200-300°C Remove solvent interference
Mass Range m/z 100-1000 m/z 100-500 (basic) Capture key wood metabolites
Orifice 1 Voltage 10 V 5-30 V Ion transmission efficiency
Scan Rate 0.5-1.0 spectrum/sec - Data acquisition
Analysis Time 4-10 seconds/sample - Complete metabolite desorption
Data Processing & Analysis Workflow

The workflow for DART-TOFMS data analysis involves multiple steps to transform raw spectral data into actionable classifications:

G RawMS Raw Mass Spectra Preprocess Data Preprocessing RawMS->Preprocess Mass calibration Peak alignment Data binning Multivariate Multivariate Analysis Preprocess->Multivariate Normalized data matrix Calibration PEG 600 Mass Calibration Preprocess->Calibration Alignment Peak Alignment & Binning Preprocess->Alignment Normalization Total Ion Normalization Preprocess->Normalization ML Machine Learning Multivariate->ML Feature selection Dimension reduction PCA PCA Unsupervised Multivariate->PCA PLSDA PLS-DA Supervised Multivariate->PLSDA OPLSDA OPLS-DA Supervised Multivariate->OPLSDA Result Species Identification ML->Result Classification model Prediction validation ANN ANN (Highest Accuracy) ML->ANN RF Random Forest ML->RF SVM SVM ML->SVM

DART-TOFMS Data Analysis Workflow for Pterocarpus Species Identification

Results & Data Interpretation

Species Discrimination Capabilities

DART-TOFMS has demonstrated exceptional performance in discriminating between closely related Pterocarpus species:

Table 2: Species Discrimination Accuracy of DART-TOFMS for Pterocarpus

Analytical Approach Species Compared Classification Accuracy Statistical Method
DART-TOFMS alone 7 Pterocarpus species 95-100% Discriminant Analysis of Principal Components [2] [6]
DART-FTICR-MS P. santalinus vs P. tinctorius 98.7% OPLS-DA (R2Y=0.936-0.987, Q2=0.857-0.949) [3]
DART-TOFMS + Anatomy + Fluorescence CITES-listed vs non-CITES >90% PCA & Comparative Analysis [2]
DART-TOFMS + ANN 5 coniferous species (model validation) 98.22% Artificial Neural Network [7]
DART-TOFMS + RF 5 coniferous species (model validation) 94.22% Random Forest [7]
DART-TOFMS + SVM 5 coniferous species (model validation) 92.89% Support Vector Machine [7]

The distinct chemical signatures obtained from heartwood samples enable clear separation of species, with Artificial Neural Networks (ANN) demonstrating the highest prediction accuracy for species-level classification. [7] The metabolic differences between species are maintained even when wood samples undergo different processing treatments, though air-dried wood chips provide the most consistent results. [3]

Geographic Origin Determination

DART-TOFMS can successfully determine the geographic provenance of Pterocarpus timber through chemical pattern recognition:

  • Analysis of 211 samples from 12 Pterocarpus species across Neotropics, Africa, South Asia, and Southeast Asia achieved 98% accuracy in broad geographical provenance identification. [4]
  • The technique detects phytochemical trends that correlate with geographic regions, allowing identification of timber origin without requiring species-level identification first. [4]
  • This application is particularly valuable for enforcing regional protection laws and combating false declaration of origin in international timber trade. [4]
Biomarker Identification

While DART-TOFMS provides comprehensive metabolic fingerprints, several marker compounds contribute to species discrimination:

  • Isoflavonoids, pterocarpans, and isoflavones are characteristic polyphenolic compounds in Pterocarpus species that generate distinctive mass spectral patterns. [3]
  • The heartwood's distinctive red coloration comes from santalin and santarubin compounds, which serve as chemical markers for P. santalinus. [1]
  • Specific mass features in the range of m/z 250-450 show the greatest variability between species and can be used as discrimination markers. [3] [7]

Detailed Protocols

Standard Operating Procedure for Pterocarpus Species Identification

Protocol 1: DART-TOFMS Analysis of Pterocarpus Wood Chips

  • Sample Collection

    • Collect heartwood samples using clean, corrosion-resistant tools
    • Document collection location, date, and tree characteristics
    • Assign unique identification codes to each sample
  • Sample Preparation

    • Cut triplicate wood chips (≤2 mm thickness) from each specimen
    • Planarize surfaces with 100-grit sandpaper to remove contaminants
    • Air-dry chips for 7-10 days at ambient temperature (20-25°C)
    • Store dried chips in sealed containers with desiccant until analysis
  • Instrument Calibration

    • Power on DART-TOFMS system and allow 30-minute stabilization
    • Calibrate mass spectrometer using PEG 600 standard before sample analysis
    • Verify mass accuracy (within ±0.005 Da) throughout analysis period
    • Run system suitability test with reference Pterocarpus sample
  • Sample Analysis

    • Mount wood chips on appropriate holder using clean forceps
    • Position sample in DART helium stream for 4-10 seconds
    • Acquire spectra in positive ion mode across m/z 100-1000 range
    • Analyze each sample in triplicate to ensure reproducibility
    • Reanalyze PEG 600 standard after every 10-15 samples for mass drift correction
  • Data Processing

    • Export centroid mass spectra using instrument software
    • Perform mass calibration and peak alignment across all samples
    • Bin data to one decimal place for multivariate analysis
    • Normalize spectra to total ion current to minimize run-to-run variation
Rapid Screening Protocol for Forensic Applications

Protocol 2: High-Throughput Screening of Suspected Illegal Timber

  • Rapid Sample Preparation

    • Obtain small slivers (10 × 2 mm) using razor blade
    • No drying required for fresh specimens
    • Mount directly on capillary tubes
  • Accelerated Analysis

    • Reduce analysis time to 4 seconds per sample
    • Use simplified mass range (m/z 100-500)
    • Employ automated sample introduction when available
  • Real-Time Classification

    • Compare spectra against pre-validated reference database
    • Utilize trained machine learning model for immediate classification
    • Flag samples matching CITES-listed species for confiscation
  • Confirmatory Analysis

    • Perform full analysis on flagged samples following Protocol 1
    • Conduct anatomical examination to support chemical findings
    • Document chain of custody for legal proceedings

Applications in Research & Industry

The implementation of DART-TOFMS for Pterocarpus chemical fingerprinting spans multiple disciplines:

  • Forensic Enforcement: Provides scientific evidence for illegal logging cases by accurately identifying CITES-protected species in timber shipments. [2] [4] The U.S. Fish and Wildlife Service routinely uses DART-TOFMS for differentiating between CITES-listed and look-alike timber species. [5]

  • Pharmaceutical Quality Control: Ensures authenticity of Pterocarpus santalinus in traditional medicine and drug development, where adulteration with inferior species compromises efficacy and safety. [1] The heartwood contains bioactive compounds with traditional medicinal applications for skin treatment, blood purification, and anti-inflammatory activity. [1]

  • Timber Trade Compliance: Helps importers/exporters comply with the Lacey Act (US) and European Union Timber Regulation (EUTR) by providing verifiable species identification. [4] The method is particularly valuable for distinguishing high-value P. santalinus from less regulated species like P. tinctorius. [3]

  • Conservation Biology: Supports conservation efforts by monitoring trade of endangered species and identifying population sources of illegal timber. [1] [4] The technique helps combat biodiversity crime and environmental exploitation linked to illegal logging. [1]

Conclusion

DART-TOFMS chemical fingerprinting represents a transformative approach for Pterocarpus species identification, addressing critical challenges in forensic timber analysis, pharmaceutical authentication, and conservation enforcement. The method provides rapid, reproducible, and high-resolution discrimination of closely related species with minimal sample preparation, outperforming traditional anatomical methods and offering advantages over genetic techniques in terms of speed and cost-effectiveness.

The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms enables accurate species classification with 95-100% accuracy, while simultaneously determining geographic origin with 98% accuracy for broad regional provenance. [2] [4] These capabilities make the technique particularly valuable for implementing and enforcing international regulations designed to combat illegal logging and protect endangered species.

Future development of comprehensive spectral libraries and standardized protocols will further enhance the utility of DART-TOFMS for Pterocarpus identification. Collaborative efforts between research institutions, regulatory agencies, and industry stakeholders are essential for establishing validated reference databases that support global timber tracking initiatives and promote sustainable trade of these valuable forest resources.

References

Comprehensive Application Notes & Protocols for Bioactive Compound Isolation from Pterocarpus marsupium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Pterocarpus marsupium Roxb., commonly known as Indian Kino or Vijaysar, is a deciduous tree belonging to the Fabaceae family, renowned in Ayurvedic medicine for its versatile therapeutic properties [1]. Its heartwood, bark, and other parts have been used traditionally to treat various ailments, with anti-diabetic activity being the most prominent [2] [1]. The plant is a rich source of diverse phytoconstituents, including flavonoids, stilbenes, and terpenoids [3] [1]. Among these, compounds like pterostilbene, epicatechin, and various glycosides have been scientifically validated for their pharmacological potential, particularly in managing diabetes and its complications through mechanisms such as PPAR-γ agonism and PTP1B inhibition [4] [5]. These notes provide detailed protocols for the extraction, isolation, and biological evaluation of key bioactive compounds from P. marsupium.

Experiment 1: Extraction and Isolation of Key Phytoconstituents

This protocol outlines a standardized method for extracting and isolating primary bioactive compounds from the bark of P. marsupium, yielding Pterocarposide (PS), Sabioside (SS), and Pterostilbene (PST) [4].

Materials and Equipment
  • Plant Material: Dried, powdered bark of Pterocarpus marsupium [4].
  • Solvents: Methanol, water, n-hexane, ethyl acetate, chloroform [4] [6].
  • Chromatography Materials: Silica gel (60-120 mesh) for column chromatography, TLC plates (Silica gel G) [4].
  • Equipment: Rotary evaporator, glass column for chromatography, UV lamp for TLC visualization [4].
Detailed Step-by-Step Protocol
  • Pre-Extraction Processing: Wash, shade-dry, and pulverize the bark of P. marsupium into a fine powder. A particle size of 210 μm has been suggested for optimal extraction efficiency [4] [6].
  • Primary Extraction (Hot Maceration):
    • Charge 100 g of powdered bark into a beaker and soak in 500 mL of methanol (a 1:5 ratio) [4].
    • Maintain the mixture at 40-50°C for 48 hours with occasional stirring [4].
    • Filter the mixture through Whatman filter paper No. 1. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude dry extract [4].
  • Fractionation:
    • Suspend the crude methanolic extract in water.
    • Partition this suspension successively with non-polar to semi-polar solvents like n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity [4].
  • Isolation via Column Chromatography:
    • Pack a glass column with silica gel (60-120 mesh) using n-hexane.
    • Load the enriched ethyl acetate fraction onto the column.
    • Elute the column with a gradient solvent system, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate and finally methanol [4].
    • Collect eluent fractions (e.g., 100 mL each) and monitor them by Thin Layer Chromatography (TLC).
  • Compound Identification from Fractions:
    • Pool fractions with similar TLC profiles.
    • Pterocarposide (PS) is obtained as a yellow powder, Sabioside (SS) as a creamish powder, and Pterostilbene (PST) as a white powder upon crystallization [4].
Structural Elucidation

The isolated compounds should be structurally characterized using spectroscopic techniques:

  • Pterostilbene: Identified via 1H NMR, 13C NMR, and FT-IR [7].
  • Pterocarposide and Sabioside: Require comprehensive analysis using IR, 1D NMR (1H, 13C), 2D NMR (COSY), DEPT 135°, and LCMS-MS for confirmation [4].

Table 1: Key Isolated Compounds from P. marsupium and Their Characteristics

Compound Name Plant Part Physical Form Major Class
Pterostilbene Bark, Heartwood White powder [4] Stilbene
Pterocarposide Bark Yellow powder [4] Isoaurone C-glucoside
Sabioside Bark Creamish powder [4] -
(-)-Epicatechin Heartwood, Bark - Flavonoid

Experiment 2: Evaluating Anti-diabetic Activity via PPAR-γ Binding and Transactivation

This assay evaluates the potential of isolated compounds to act as insulin sensitizers by activating the PPAR-γ pathway, a established target for Type 2 Diabetes Mellitus (T2DM) therapy [4].

Materials and Equipment
  • Test Compounds: Isolated Pterocarposide, Sabioside, and Pterostilbene [4].
  • Reagents: PPAR-γ Fluorescent Polarization Kit, PPAR-γ transactivation assay kit [4].
  • Equipment: Fluorescence polarization plate reader.
Detailed Step-by-Step Protocol
  • PPAR-γ Binding Assay:
    • Prepare the test compounds and a reference agonist in a suitable buffer.
    • Incubate the compounds with the human PPAR-γ ligand-binding domain and a fluorescently-labeled tracer ligand.
    • Measure the fluorescence polarization after an incubation period. A decrease in polarization indicates displacement of the tracer, signifying binding to the receptor [4].
  • PPAR-γ Transactivation Assay:
    • Culture cells transfected with a PPAR-γ Responsive Element linked to a reporter gene.
    • Treat the cells with various concentrations of the test compounds.
    • Measure the reporter gene activity after 24-48 hours to determine the ability of the compounds to activate the receptor and initiate transcription [4].
Data Analysis and Interpretation
  • Calculate the half-maximal inhibitory concentration to determine binding affinity.
  • For the transactivation assay, determine the half-maximal effective concentration and fold activation relative to a control.
  • Pterostilbene and Pterocarposide have shown significant binding and transactivation of PPAR-γ, comparable to the reference drug Pioglitazone, suggesting a potent mechanism for their anti-diabetic activity [4].

Experiment 3: Molecular Docking and Dynamics for PTP1B Inhibition

This in silico protocol helps identify and rationalize the potential of P. marsupium metabolites to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway [5].

Materials and Software
  • Identified Metabolites: Compounds identified from extract analysis, such as epicatechin [5].
  • Software: Molecular docking software, molecular dynamics simulation software.
  • Target Protein: Retrieve the 3D crystal structure of PTP1B from the Protein Data Bank.
Detailed Step-by-Step Protocol
  • Preparation:
    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules.
    • Obtain the 3D structures of ligands and minimize their energy.
  • Molecular Docking:
    • Define the active site of PTP1B.
    • Perform docking simulations to predict the binding pose and affinity of epicatechin and other metabolites against PTP1B.
    • Analyze key interactions like hydrogen bonds and hydrophobic contacts [5].
  • Molecular Dynamics (MD) Simulation:
    • Solvate the protein-ligand complex in a water box and add ions to neutralize the system.
    • Run an MD simulation for a sufficient timeframe to assess the stability of the ligand-protein complex.
    • Analyze root-mean-square deviation, root-mean-square fluctuation, and hydrogen bonding patterns throughout the simulation trajectory [5].
Data Analysis and Interpretation
  • Epicatechin from P. marsupium has demonstrated significant docking interactions with PTP1B and formed a stable complex throughout MD simulation progression, indicating its potential as a promising scaffold for antidiabetic drug development [5].

Table 2: Experimentally Determined Biological Activities of P. marsupium Compounds

Compound/Extract Assay/Model Key Finding Reference
Pterocarposide, Pterostilbene PPAR-γ Transactivation Significant agonistic activity [4]
Methanolic Heartwood Extract α-Amylase Inhibition IC₅₀ = 158.66 ± 10.99 μg/mL [5]
Methanolic Heartwood Extract α-Glucosidase Inhibition IC₅₀ = 180.21 ± 11.35 μg/mL [5]
(-)-Epicatechin PTP1B Inhibition (in silico) Stable binding and significant interactions [5]
Pterocarpus dalbergioides Fruit Extract Carrageenan-induced Paw Edema (in vivo) 42% inhibition of inflammation at 4 hours [8]

Workflow and Pathway Diagrams

The following diagrams summarize the experimental workflow and the proposed mechanism of action for the key bioactive compounds.

G start Start: P. marsupium Bark/Heartwood ext Extraction (Hot Maceration with Methanol) start->ext frac Fractionation (Solvent Partitioning) ext->frac isol Isolation (Column Chromatography) frac->isol char Characterization (NMR, LC-MS, FT-IR) isol->char bio1 Biological Evaluation (PPAR-γ Binding & Transactivation) char->bio1 bio2 In Silico Studies (Molecular Docking vs. PTP1B) char->bio2 mech Mechanistic Insight (Insulin Sensitization) bio1->mech bio2->mech

Diagram 1: Experimental Workflow for Compound Isolation and Evaluation.

G comp Bioactive Compound (e.g., Pterostilbene) pparg PPAR-γ Receptor comp->pparg Binds and Activates trans Transactivation (Gene Expression) pparg->trans ins_sens Increased Insulin Sensitivity trans->ins_sens glu_uptake Enhanced Glucose Uptake in Muscle & Adipose Tissue ins_sens->glu_uptake

Diagram 2: Proposed PPAR-γ Mediated Mechanism of Action.

Conclusion

The protocols outlined provide a robust framework for the extraction, isolation, and mechanistic evaluation of bioactive compounds from Pterocarpus marsupium. The experimental data confirms that compounds like pterostilbene, pterocarposide, and epicatechin are significant contributors to the plant's acclaimed anti-diabetic properties, acting through PPAR-γ agonism and PTP1B inhibition. Researchers are encouraged to utilize these application notes to standardize their work on this medicinal plant, paving the way for the development of standardized extracts or novel isolates for managing diabetes and related metabolic disorders.

References

Pterocarpol stability in different solvent systems

Author: Smolecule Technical Support Team. Date: February 2026

Pterostilbene Solubility and Analytical Data

Pterostilbene exhibits poor aqueous solubility but high solubility in various organic and green solvents. The quantitative data from recent studies is summarized in the table below.

Table 1: Solubility and Stability Data for Pterostilbene (PTT)

Parameter Experimental Conditions Key Findings Citation
Solubility In pure solvents at 298.2 K Water: 0.03 mg/mL (0.018 mg/g); Ethanol: 710 mg/g; PEG-400: 340 mg/g; Propylene Glycol: 1127 mg/g; Carbitol: 571 mg/g [1] [2]
Solution Stability HPLC analysis of solution samples PTT found to be stable in solution; precision and accuracy of stability samples were within acceptable limits. [2]
Solid-State Stability Thermal analysis (DSC) Fusion temperature (Tfus) was determined to be 378.80 K (~105.65 °C), indicating thermal stability below this point. [1]

Experimental Protocols for Solubility and Stability Studies

Here are detailed methodologies for key experiments related to the data above.

Protocol 1: Determination of Solubility in Pure and Cosolvent Systems

This protocol is adapted from studies on the equilibrium solubility of pterostilbene [1].

  • 1. Materials Preparation

    • Compound: High-purity pterostilbene (e.g., Sigma-Aldrich).
    • Solvents: Pharmaceutically accepted solvents such as water, ethanol, propylene glycol (PG), polyethylene glycol-400 (PEG-400), and Transcutol-HP (THP).
    • Equipment: An excess amount of pterostilbene is added to vials containing each pure solvent or pre-prepared "PEG-400 + water" cosolvent mixtures.
  • 2. Equilibrium Process

    • The vials are sealed and agitated in a thermostatic water bath or shaker.
    • The temperature is maintained isothermally within a range (e.g., 298.2 K to 318.2 K) for a sufficient period to reach equilibrium.
    • The agitation is stopped, and the solutions are allowed to settle to ensure clear supernatant separation.
  • 3. Sampling and Analysis

    • An aliquot of the saturated supernatant is carefully withdrawn and filtered.
    • The concentration of pterostilbene in the filtrate is quantified using a pre-validated High-Performance Liquid Chromatography (HPLC) method [2].
Protocol 2: HPLC Analysis of Pterostilbene

This method provides a rapid and sensitive approach for quantifying pterostilbene in various samples, including solubility and stability solutions [2].

  • 1. HPLC Conditions

    • Column: Nucleodur (150 mm × 4.6 mm) RP C18, 5 µm.
    • Mobile Phase: Acetonitrile and water in a ratio of 90:10 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at a wavelength of 254 nm.
    • Injection Volume: 20 µL.
    • Temperature: 25 ± 1 °C.
  • 2. Sample Preparation

    • Stock and working standard solutions are prepared by dissolving pterostilbene in the mobile phase.
    • Samples from solubility or stability studies are appropriately diluted with the mobile phase before injection.
  • 3. Validation

    • The method is validated for linearity (e.g., 1–75 µg/g), accuracy (% recovery), precision (% CV), and sensitivity (LOD and LOQ) per ICH guidelines.

The workflow below summarizes the key steps for conducting solubility and stability studies.

Start Start Experiment Prep Material Preparation Start->Prep Equil Equilibrium Process Prep->Equil Sample Sampling & Filtration Equil->Sample Analyze HPLC Analysis Sample->Analyze Data Data Calculation Analyze->Data End End Data->End

Advanced Applications: Fluorescent Wood Extracts

Beyond pure compounds, extracts from Pterocarpus wood (which contain a mixture of flavonoids, coumarins, and stilbenes) show unique properties with application potential. Researchers have developed a wood-based fluorescent hydrogel using these extracts.

Key Features of the Fluorescent Hydrogel:

  • Sensing Material: The hydrogel incorporates fluorescent extracts from Pterocarpus santalinus without complex purification [3].
  • Ion Detection: It functions as a highly sensitive and selective sensor for Fe³⁺ ions in water, demonstrated by fluorescence quenching upon ion contact [4] [3].
  • Reusability: The sensor is reusable after treatment with ethylenediaminetetraacetic acid (EDTA) to chelate and remove the bound Fe³⁺ ions [3].

Important Considerations for Researchers

When working with Pterocarpus-derived compounds, please note:

  • Compound Clarification: Much research focuses on "pterostilbene." Verify the specific compound of interest, as "Pterocarpol" may refer to a different chemical entity.
  • Stability Challenges: Pterostilbene is known to have weak stability in aqueous media, which is a key challenge for oral bioavailability that formulation strategies aim to overcome [1] [5].
  • Extract Complexity: Fluorescent properties of wood extracts are attributed to a complex mixture of molecules, primarily coumarin derivatives and flavonoids. This mixture can exhibit Aggregation-Caused Quenching (ACQ) and is unstable in highly acidic or alkaline conditions [4] [6].

References

Workflow for Extraction and Analysis of Pterocarpus Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the general workflow for preparing and analyzing extracts from Pterocarpus wood, synthesized from multiple research protocols [1] [2] [3].

workflow cluster_0 Extraction Methods Start Start: Plant Material (Heartwood Powder) Step1 Extraction Method Selection Start->Step1 Step2 Crude Extract Step1->Step2 Soxhlet Soxhlet Extraction Step1->Soxhlet Reflux Reflux Extraction Step1->Reflux Maceration Maceration Step1->Maceration Sonication Sonication Step1->Sonication Step3 Sample Purification & Concentration Step2->Step3 Step4 Phytochemical Profiling & Analysis Step3->Step4 Step5 Advanced Delivery Systems (Optional) Step4->Step5 Optional Step6 Bioactivity Assays Step4->Step6 Step5->Step6

Detailed Experimental Protocols

Here are the specific methodologies employed in recent studies for processing Pterocarpus species.

Plant Material Preparation and Extraction

This initial phase involves preparing the raw plant material and extracting bioactive components.

  • Material Authentication & Preparation: Heartwood from Pterocarpus marsupium was rinsed with distilled water, dried in a hot-air oven at 40°C, and ground into a fine powder [3]. The plant material should be authenticated by a botanist, and a voucher specimen deposited (e.g., Voucher No. JH/BNPL/SA/2020/PM) [3].
  • Methanol Extraction via Soxhlet: Fifty grams of powdered heartwood was loaded into a Soxhlet apparatus and extracted with 500 mL of methanol at ambient temperature for 5 hours. The extract was filtered after cooling, and the filtrate was dried under reduced pressure at 35–38°C. The percentage yield of the crude methanolic extract was calculated as: %Yield = (Weight of dried extract / Weight of plant material) × 100 [3].
  • Alkaline Ethanol Reflux Extraction: As detailed in a patent, Pterocarpus santalinus was cleaned, dried, and mechanically crushed to a 20-50 mesh. The crushed material was added to an alkaline aqueous ethanolic solution in a mass ratio of 1:35. The extraction system, with a pH of 7-9 and ethanol concentration of 50-85% (v/v), was heated to 95°C for reflux extraction over 2 hours [1].
  • Sample Concentration: After reflux, the mixture was filtered, and the filtrate was spray-dried to obtain a powdered extract. The spray-drying parameters were an inlet temperature of 140°C and an outlet temperature of 80°C [1].
Phytochemical Profiling and Analysis

This phase identifies and quantifies the chemical constituents within the extract.

  • Total Phenolic Content (TPC): The TPC of the extract was determined using the Folin-Ciocalteu method. Gallic acid was used as a standard, and the optical density was measured at 765 nm. Results are expressed as mg of Gallic Acid Equivalent (GAE) per gram of extract [3].
  • Total Flavonoid Content (TFC): The TFC was determined using an aluminum chloride colorimetric method. Rutin was used as a standard, and the absorbance was read at 415 nm. Results are expressed as mg of Rutin Equivalent (RE) per gram of extract [3].
  • Chromatographic Profiling:
    • UPLC-MS: Metabolic profiling was performed using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for high-resolution separation and identification of compounds [3] [4].
    • GC-MS: For volatile components, the extract was mixed with hexane, filtered, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) using an HP-5MS capillary column [3].
    • HPTLC: High-Performance Thin-Layer Chromatography (HPTLC) on silica gel plates was used for separation and initial characterization [2] [3].
Advanced Formulation and Bioactivity Assessment

For enhanced efficacy, compounds can be formulated into advanced delivery systems and tested for bioactivity.

  • Preparation of Phospholipid Complex: A phospholipid complex was developed to improve the bioavailability of marsupsin, a flavonoid from P. marsupium. Soy lecithin was dissolved in diethyl ether and sonicated. An aqueous solution of marsupsin was added dropwise during sonication, and the mixture was sonicated for a further 15 minutes to form the complex [2].
  • In Vitro Bioactivity Assays:
    • Cellular Glucose Uptake: The antidiabetic potential of a P. marsupium heartwood extract (MPME) was evaluated in HepG2 cells. Cells were treated with various concentrations of MPME (23.43–93.75 µg/mL), and glucose uptake was measured using a commercial assay kit [3].
    • Antioxidant Activity: The defensive action of MPME against oxidative stress was assessed in HepG2 cells by measuring the reduction of oxyradicals [3].
    • Anti-inflammatory Activity: The anti-inflammatory activity of a Pterocarpus dalbergioides fruit extract was assessed in a carrageenan-induced rat paw edema model. The extract was administered at 2 g/kg, and inhibition of paw edema was measured after 4 hours [4].

Summary of Quantitative Data from Protocols

The table below summarizes key quantitative parameters from the cited research.

Parameter Specification Source Plant Reference
Particle Size 20-50 mesh (after crushing) P. santalinus [1]
Extraction Solvent Alkaline 50-85% Ethanol (v/v), pH 7-9 P. santalinus [1]
Material to Solvent Ratio 1:35 (mass ratio) P. santalinus [1]
Extraction Time/Temp 2 hours at 95°C (reflux) P. santalinus [1]
Spray Drying Temp Inlet: 140°C; Outlet: 80°C P. santalinus [1]
Soxhlet Extraction Time 5 hours P. marsupium [3]
In Vitro Testing Concentration 23.43 µg/mL – 93.75 µg/mL P. marsupium [3]
In Vivo Dose (Anti-inflammatory) 2 g/kg (fruit extract) P. dalbergioides [4]

Critical Considerations for Method Adaptation

When adapting these protocols for "pterocarpol" analysis, consider the following:

  • Compound Identification: The first step is to confirm the presence and abundance of this compound in your specific plant material using the described TLC, GC-MS, or UPLC-MS methods.
  • Method Selection: The choice of solvent and extraction technique should be optimized based on the solubility and stability of this compound.
  • Quantification: If this compound is identified, a standard must be procured to develop a validated quantitative method, such as HPLC-DAD or UPLC-MS, for accurate measurement.
  • Bioactivity Linkage: To establish efficacy, bioactivity assays relevant to this compound's purported function should be performed on purified fractions or the compound itself.

References

Pterocarpol isolation yield improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide

Here are answers to common experimental challenges, with a focus on using Response Surface Methodology (RSM) for systematic optimization.

FAQ Explanation & Strategy
How can I systematically improve my extraction yield? Use Response Surface Methodology (RSM), a statistical technique that models and optimizes multiple factors at once. A Box-Behnken Design (BBD) is efficient for this [1].
What are the key factors to optimize? For ultrasonication-assisted extraction, the critical factors are Temperature, Sonication Time, and Solvent/Biomass Ratio [1].
My extract purity is low. How can I enhance it? For isolating specific compounds like pterostilbene, follow extraction with a purification workflow. Use flash chromatography on a silica gel column, followed by semi-preparative HPLC for final purification [1].
How do I analyze and confirm my final product? Characterize the isolated compound using spectroscopic data (e.g., NMR, MS) and compare it with literature values. Use Ultra-Fast Liquid Chromatography (UFLC) to quantify the target compound in your extracts [1].

The table below summarizes the specific independent variables and their tested ranges from a recent study on optimizing pterostilbene extraction from Pterocarpus santalinus heartwood using RSM [1]. You can use this as a starting point for your experimental design.

Independent Variable Symbol Tested Ranges
Temperature X1 30 °C - 70 °C
Sonication Time X2 15 - 45 minutes
Solvent/Biomass Ratio X3 10:1 - 30:1

Experimental Workflow for Isolation & Yield Improvement

For a visual overview, the diagram below outlines the core experimental workflow from extraction to final analysis, highlighting key steps for yield improvement.

G cluster_opt Optimization Phase cluster_pur Purification & Confirmation Start Start: Plant Material (Pterocarpus Heartwood) RSM RSM Start->RSM Extract Perform Ultrasonication-Assisted Extraction Analyze Analyze Responses (Extract Weight & Pterostilbene Content) Extract->Analyze Model Build Statistical Model & Determine Optimal Conditions Analyze->Model ScaleUp ScaleUp Model->ScaleUp FlashChrom Purify via Flash Chromatography (Silica Gel) PrepHPLC Further Purify via Semi-Preparative HPLC FlashChrom->PrepHPLC Confirm Confirm Compound Identity (Spectroscopy & UFLC) PrepHPLC->Confirm End Isolated & Verified Pterostilbene Confirm->End RSM->Extract ScaleUp->FlashChrom

Advanced Strategies & Considerations

Moving beyond core protocols, consider these advanced aspects for a more robust research approach.

  • Validate Bioactivity: After isolation, validate the bioactivity of your extracts. A key study demonstrated that optimized extracts from Pterocarpus santalinus exhibited significant α-glucosidase inhibition, which is relevant for managing postprandial blood sugar levels [1]. Incorporating such bioassays ensures your optimization targets not just yield, but also biological function.
  • Address Source Material Variability: The growth environment impacts the heartwood. A recent RSM study analyzed heartwood from two different geographical locations and found that while pterostilbene was the major component in both, the optimal extraction conditions differed [1]. Always characterize your starting material and consider its origin in your experimental design.
  • Prioritize Sustainable Sourcing: Remember that many Pterocarpus species, including P. marsupium and P. santalinus, are classified as endangered, vulnerable, or threatened due to overexploitation [2] [1]. Where possible, source material from cultivated and sustainably managed suppliers to ensure responsible research practices.

References

Optimized Extraction Protocols for Pterocarpus Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from published studies for extracting sensitive bioactive compounds from Pterocarpus heartwood and bark.

Plant Material Target Compound/Activity Extraction Method & Solvent Key Optimized Parameters for Stability Citation

| P. marsupium Heartwood | General Metabolites (e.g., Pterostilbene) | Hydromethanolic Maceration (Magnetic Stirring) | Solvent: Methanol:Water (2:1 v/v) Time: 3 days with constant stirring (1000-2000 rpm) Temperature: Room temperature (implied) | [1] | | P. marsupium Heartwood | Antidiabetic/Antioxidant principals | Soxhlet Extraction | Solvent: Absolute Ethanol Technique: Continuous hot extraction, protecting the extract from light and evaporating at low temperature (via rotary evaporator) can help minimize degradation. | [2] | | P. marsupium Bark | Pterocarposide, Sabioside, Pterostilbene | Hot Maceration | Solvent: Ethanol Temperature: Specific "hot" temperature not detailed, but controlled heating is used. | [3] | | P. santalinus Heartwood | Various Bioactive Flavonoids & Isoflavonoids | Sequential Fractionation | Technique: Uses a sequence of solvents of increasing polarity (Toluene → Ethyl Acetate). This gentle, sequential partitioning can isolate unstable compounds before harsh conditions are applied. | [4] |

Quality Control and Troubleshooting Guide

Implementing robust quality control is essential for ensuring extract integrity. The following workflow outlines key steps from extraction to analysis, with common issues and solutions detailed in the table below.

start Start: Plant Material Preparation step1 Optimized Extraction start->step1 step2 Filtration & Concentration step1->step2 step3 Quality Control Analysis step2->step3 step4 Stable Final Extract step3->step4 qc1 HPLC-ESI-QTOF-MS/MS for metabolite profiling step3->qc1 qc2 UPLC-ESI-QqQLIT-MS/MS for precise quantification step3->qc2 qc3 1H NMR, 13C NMR, FT-IR for structural verification step3->qc3

Common Issues and Evidence-Based Solutions

Problem Potential Cause Solution Supporting Evidence

| Low yield of target compounds | Inefficient extraction of heartwood; Use of overly harsh or incorrect solvents. | Use finely powdered heartwood. Employ medium-polarity solvents (e.g., hydro-methanolic mixtures). Consider sequential extraction. | Heartwood is the primary source of key metabolites [1] [2] [5]. A hydro-methanolic system is effective for a wide polarity range [1]. | | Inconsistent bioactivity between batches | Degradation of light-/heat-sensitive compounds (e.g., stilbenes like Pterostilbene). | Perform extractions at room temperature or with controlled heating. Conduct procedures in dim light or using amber glassware. Store extracts at low temperatures. | Pterostilbene is a known, sensitive compound in Pterocarpus [1] [3]. Low-temperature evaporation is a standard practice [2]. | | Unidentified or degraded compounds in analysis | Lack of proper phytochemical profiling; Compound degradation during processing. | Use LC-MS/MS for definitive identification and quantification. Compare retention times and mass spectra with authentic standards if available. | LC-MS techniques are crucial for identifying and ensuring the quality of phytochemicals in Pterocarpus [5]. |

Key Experimental Considerations for Reproducibility

  • Standardize Your Starting Material: The age of the tree and the specific plant part (e.g., heartwood vs. bark) can significantly alter the phytochemical profile [5]. Document the source and botanical authentication of your material.
  • Validate with Bioassays: To confirm that your optimized extraction preserves bioactivity, implement relevant in vitro bioassays. For antidiabetic activity, common assays include α-glucosidase and α-amylase inhibition tests [4] and advanced glycation end-product (AGE) formation assays [2].

References

Reducing interference in Pterocarpol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides: Overcoming Interference

Interference often stems from the complex chemical mixture in wood extracts. The table below outlines common issues and potential solutions based on modern analytical techniques.

Problem Possible Cause Suggested Solution Key Considerations
Co-elution in Chromatography Similar compounds with overlapping retention times. Use HRMS (e.g., LC-MS) for accurate mass separation and identification of target ions [1]. HRMS provides high specificity, reducing reliance on perfect chromatographic separation.
Spectral Overlap Fluorescent/Collagenic compounds interfering with signal. MALDI-TOF-MSI: Spatially resolve the distribution of compounds directly on wood tissue sections [1]. Reveals if the target compound is localized in specific anatomical structures, adding a confirmation layer.
Fluorescence Quenching The presence of metal ions (e.g., Fe³⁺). Fluorescence Spectroscopy: Employ as a selective detection method; quenching can be a specific identifier [2]. Chelating agents may protect the analyte, but confirm they do not interact with the target compound.
Matrix Effects in MS Ion suppression from co-extracted compounds. DART-TOFMS: An ambient ionization technique that requires minimal sample prep, reducing matrix effects [3]. Best for comparative analysis and chemical fingerprinting rather than absolute quantification.
Species Misidentification Incorrect starting material. Vis/NIR Hyperspectral Imaging: A rapid, non-destructive method to verify wood species before extraction [4]. Prevents fundamental errors in analysis from the outset.

Frequently Asked Questions (FAQs)

1. What is the most robust technique for quantifying specific compounds in a complex wood extract? Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is generally considered the gold standard. It separates compounds by retention time and identifies them by their exact molecular mass, offering high specificity and sensitivity, which is crucial for overcoming interference in complex matrices [1].

2. How can I visualize the spatial location of my target compound within the wood tissue? Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF-MSI) is ideal for this purpose. It allows you to create a spatial map of metabolite distribution directly on a thin wood section, helping to confirm that your analysis target is localized where it is biologically expected to be [1].

3. Besides chromatography, are there simpler methods for detection? Yes, fluorescence spectroscopy can be a highly sensitive and selective tool. Extracts from Pterocarpus woods (e.g., P. santalinus) are naturally highly fluorescent. You can exploit this property for detection, though you must be cautious as other factors like pH and metal ions (e.g., Fe³⁺) can quench the signal [2] [5].

Experimental Workflow for Analysis

The following diagram illustrates a general, adaptable workflow for analyzing compounds in wood, integrating the techniques discussed to minimize interference.

G Start Start: Wood Sample ID Species Verification Start->ID Prep Sample Preparation (Grinding, Extraction) ID->Prep TechSelect Analytical Technique Selection Prep->TechSelect MSI MALDI-TOF-MSI TechSelect->MSI Spatial Mapping LCMS LC-HRMS TechSelect->LCMS Target Quantification Fluor Fluorescence Spectroscopy TechSelect->Fluor Rapid Detection Data Data Analysis & Quantification MSI->Data LCMS->Data Fluor->Data

Key Recommendations for Your Research

To effectively reduce interference in your quantification of Pterocarpol, I suggest you focus on these core strategies:

  • Prioritize High-Resolution Mass Spectrometry (HRMS): For accurate quantification in a complex mixture, the separation power of LC combined with the mass accuracy of HRMS is the most reliable approach to distinguish this compound from interfering compounds [1].
  • Validate with Complementary Techniques: Use methods like MALDI-TOF-MSI to confirm the spatial distribution of this compound within the wood tissue. This provides an additional, orthogonal line of evidence beyond retention time and mass [1].
  • Control Your Starting Material: Ensure the correct identification of your wood species using a rapid technique like Vis/NIR hyperspectral imaging to avoid introducing error from the very beginning [4].

References

Pterocarpol stability under various pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Pterocarpol

This compound is a sesquiterpene compound found in several Pterocarpus species. The table below summarizes its key characteristics:

Property Description
Chemical Class Sesquiterpene (a sesquiterpene alcohol) [1]
Natural Sources Heartwood of Pterocarpus santalinus (Red Sanders) and Pterocarpus marsupium (Indian Kino) [1] [2]
Reported Bioactivities Information on specific bioactivities of the isolated compound is limited in the searched literature. Its source plants are noted for antioxidant, anti-inflammatory, and antimicrobial properties [1].
Solubility & logP No experimental data found. Its isolation often involves organic solvents like petroleum, benzene, and chloroform, suggesting hydrophobic characteristics [1].

Proposed Experimental Protocol for Stability Testing

Given the lack of direct data, determining this compound's pH stability would require experimental analysis. Below is a detailed protocol you can adapt for this purpose.

Sample Preparation
  • Stock Solution: Prepare a stock solution of purified this compound in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile). Ensure the solvent is compatible with your analytical method and can be mixed with aqueous buffers without precipitating the analyte.
  • Buffer Systems: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 1.0 to 13.0). Common buffers include:
    • pH 1-2: Hydrochloric acid (HCl) - Potassium chloride (KCl)
    • pH 3-6: Phosphate or Acetate buffers
    • pH 7-9: Phosphate or Tris buffers
    • pH 10-13: Carbonate-Bicarbonate or Glycine-NaOH buffers
  • Incubation Mixtures: Dilute the this compound stock solution into each buffer system. The final organic solvent concentration should typically be kept low (e.g., <5% v/v) to avoid affecting the aqueous pH environment. Incubate the mixtures at a controlled temperature (e.g., 37°C) to simulate physiological or accelerated conditions.
Monitoring and Analysis
  • Sampling: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is the most suitable method.
    • HPLC Method: Develop a method that adequately separates this compound from its potential degradation products. A reverse-phase C18 column with a water-acetonitrile or water-methanol gradient is a common starting point.
    • Quantification: Measure the peak area of this compound at each time point. The degradation will be indicated by a decrease in this peak area and the concomitant appearance of new peaks corresponding to degradation products.
Data Analysis
  • Plot the remaining concentration (or peak area) of this compound against time for each pH condition.
  • Determine the degradation rate constant and half-life at each pH value from these plots.
  • This data will allow you to construct a pH-stability profile, identifying the pH ranges where this compound is stable and where it is most susceptible to degradation.

The experimental workflow for this protocol can be visualized as follows:

start Prepare this compound Stock Solution mix Mix Sample & Buffers start->mix buf Prepare Buffer Solutions (pH 1-13) buf->mix inc Incubate at Controlled Temperature mix->inc samp Withdraw Aliquots at Time Intervals inc->samp hplc HPLC-UV/MS Analysis samp->hplc deg Monitor this compound Peak and New Degradation Peaks hplc->deg res Calculate Degradation Rate and Half-Life deg->res

Troubleshooting Common Experimental Issues

  • Low Solubility in Aqueous Buffers: If this compound precipitates upon dilution in the buffer, consider using a different co-solvent (e.g., DMSO, though it can have oxidative effects) or employing surfactants to enhance solubilization.
  • No Degradation Observed: For highly stable compounds, you may need to extend the incubation time or increase the temperature (e.g., 60°C or 80°C) for an accelerated stability study. Be aware that higher temperatures can introduce non-physiological degradation pathways.
  • Complex Degradation Profile: If multiple degradation products appear, HPLC-MS is essential for identifying the structures of these products and proposing possible degradation mechanisms (e.g., hydrolysis, oxidation).

Frequently Asked Questions

  • Why is there no published data on this compound's pH stability? While plants containing this compound have been extensively studied for their medicinal properties, many of the isolated pure compounds have not yet undergone the rigorous physicochemical profiling typical in modern drug development [3] [1]. This creates a knowledge gap for specific parameters like pH stability.

  • What is the best way to store a this compound solution? In the absence of stability data, it is prudent to store pure this compound and its solutions according to best practices for lab chemicals. Keep the solid form in a desiccator at -20°C. For stock solutions, use aliquots in airtight vials and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

I hope this structured technical information provides a solid foundation for your support center. Should you obtain experimental results on this compound's pH stability, you can use this same framework to document and present the findings.

References

Extraction solvent selection for maximum Pterocarpol recovery

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods for Pterocarpus Compounds

The table below summarizes techniques used to extract valuable compounds from different Pterocarpus species, which you can adapt for your target analyte [1] [2] [3].

Plant Source Target Compound/Class Extraction Method Key Solvent & Parameters Key Findings/Performance
P. marsupium (Heartwood) Pterostilbene Microwave-Assisted (MAE) Not specified (optimized via RSM) Highest yield of pterostilbene compared to other methods [2].
P. marsupium (Heartwood) Phytochemicals for antidiabetic activity Conventional Solvent Ethanol (absolute), Soxhlet apparatus [1]. Effective for obtaining bioactive extract; high phenolic/flavonoid content [1].
P. santalinus (Leaves) Flavonoids (e.g., Isorhamnetin glycosides) Ultrasonication (UAE) Ethanol; Optimized conditions: 15-25 min, 50-70°C, biomass-solvent ratio 1:15-1:25 g/mL [3]. A sustainable, efficient method; ethanol is a effective green solvent for polar flavonoids [3].

Troubleshooting Guide & FAQs

Here are solutions to common problems in plant compound extraction, based on general best practices.

FAQ 1: How can I improve phase separation and avoid emulsion formation? Emulsions—a stable, cloudy mixture of two immiscible liquids—are a frequent challenge.

  • Reduce mixing intensity: Vigorous shaking can create stubborn emulsions. Gently swirl or invert the container instead [4].
  • Use a salting-out agent: Adding a small amount of inorganic salt (e.g., sodium chloride or ammonium sulfate) can increase the ionic strength of the aqueous layer, promoting phase separation [4].
  • Allow extended settling time: Let the mixture stand undisturbed for a longer period. Gentle centrifugation can also help break an emulsion [4].
  • Adjust temperature: Slight temperature changes can alter the densities of the phases and improve separation. Test this on a small scale first [4].

FAQ 2: My extraction yield is low. What factors should I check?

  • Solvent Selection: The solvent must have a high affinity for your target compound. Consider the compound's polarity. The table above shows ethanol is effective for a range of medium-polarity compounds [1] [3] [4].
  • Process Parameters:
    • Temperature: Higher temperatures generally increase solubility and diffusion rates, but can degrade heat-sensitive compounds. P. santalinus leaf extraction was optimized at 50-70°C [3].
    • Time: Extraction time must be sufficient for the compound to diffuse into the solvent. UAE and MAE significantly reduce the time needed compared to conventional methods [2] [3].
    • Solid-to-Solvent Ratio: An optimal ratio ensures the solvent is not saturated and can extract more compound. For UAE of P. santalinus leaves, a ratio between 1:15 and 1:25 g/mL was effective [3].

FAQ 3: When should I consider changing my solvent system? Consider a new solvent if you encounter persistent emulsions, consistently low recovery rates, or if the chemical composition of your plant feedstock changes significantly [4].

Experimental Workflow for Extraction Optimization

For a systematic approach to maximizing the recovery of your target compound, you can follow this optimized workflow, which is based on the use of Response Surface Methodology (RSM) as demonstrated in recent studies [3].

Start Start: Define Objective (Maximize Compound Recovery) P1 Preliminary Tests (One-Factor-at-a-Time) Start->P1 P2 Statistical Design (Box-Behnken RSM) P1->P2 S1 Identify critical factors: Solvent, Time, Temp, Ratio P1->S1 P3 Run Experiments & Model Data P2->P3 S2 Design matrix of experiments to study factor interactions P2->S2 P4 Validate Optimal Conditions P3->P4 S3 Perform extractions and analyze yield responses P3->S3 Result Result: Optimized Extraction Protocol P4->Result S4 Confirm model prediction with new experiment P4->S4

Key Technical Recommendations

To build on the information above, here are some concrete recommendations for your experiments:

  • Embrace Modern Techniques: For efficiency and higher yield, prioritize methods like Microwave-Assisted Extraction (MAE) or Ultrasonication-Assisted Extraction (UAE) over conventional soaking or Soxhlet methods, especially in the initial screening phase [2] [3].
  • Start with Green Solvents: Ethanol-water mixtures are a excellent starting point. They are effective for a wide range of medium-polarity bioactive compounds, are less toxic, and are environmentally preferable to solvents like chloroform or pure methanol [1] [3].
  • Systematically Optimize: Use a statistical approach like Response Surface Methodology (RSM) instead of testing one factor at a time. This allows you to understand the interaction between variables (e.g., how temperature and time affect each other) and find a true optimum with fewer experiments [3].

References

General Stabilization Strategies for Phytochemicals

Author: Smolecule Technical Support Team. Date: February 2026

While data on Pterocarpol is unavailable, the following table summarizes strategies used for similar labile plant-derived compounds, which can serve as a starting point for your experimental planning.

Strategy Application to Phytochemicals Related Evidence from Pterocarpus Compounds
Low-Temperature Storage Store pure compounds at -20°C or -80°C; extracts at 4°C or lower [1]. Spray-dried fruit powder stored at 5°C showed better retention of phenolics and anthocyanins compared to ambient storage [1].
Controlled Humidity Use desiccants or controlled humidity chambers to maintain low water activity (aw) [1]. Powder stability was maintained at 59% relative humidity; higher humidity (75%) accelerated degradation [1].
Protective Packaging Use vacuum sealing and light-blocking materials (e.g., metalized polyester, aluminum laminates) [1]. 4-ply laminates and metalized polyester were more effective than polystyrene in protecting spray-dried powder during storage [1].
Antioxidant Addition Incorporate antioxidants like BHT (Butylated Hydroxytoluene) into liquid formulations or storage solvents [2]. A cosmetic formulation containing pterostilbene included BHT as a stabilizing agent [2].
Solid Form When possible, keep compounds in a dry, powdered solid state rather than in solution [1]. Spray drying with maltodextrin (a carrier agent) was used to create a stable powder from fruit pulp [1].

Recommended Experimental Approach to Determine Stability

Given the lack of specific data, you will likely need to establish stability parameters for this compound through systematic testing. Here is a proposed experimental workflow:

Start Start: Isolate this compound A1 Characterize Starting Material (Purity, Concentration) Start->A1 A2 Divide into Aliquots A1->A2 A3 Assign to Different Storage Conditions A2->A3 B1 Condition 1: -20°C, Opaque Vessel, Desiccant A3->B1 B2 Condition 2: 4°C, Opaque Vessel, Desiccant A3->B2 B3 Condition 3: -20°C, Clear Glass, Ambient Air A3->B3 B4 ... (Other test conditions) A3->B4 C1 Analyze at Time Intervals (e.g., 1, 3, 6, 12 months) B1->C1 B2->C1 B3->C1 B4->C1 C2 Techniques: - HPLC for Purity/Potency - TLC for Degradation Products - Visual Inspection C1->C2 D Compare Results to Time-Zero Control C2->D E Establish Optimal Storage Protocol D->E

Key Analysis Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the concentration of this compound and detecting the appearance of degradation products over time [3]. A significant drop in the this compound peak area or the emergence of new peaks indicates decomposition.
  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method to monitor sample purity and visualize degradation spots throughout the stability study [4] [3].

FAQs on Phytochemical Storage Stability

Q1: What are the most common causes of phytochemical decomposition? The primary factors are oxidation (exposure to air), hydrolysis (exposure to moisture), photodegradation (exposure to light), and microbial contamination. The relative importance of each depends on the specific chemical structure of the compound.

Q2: We have a crude plant extract. How should we store it? For a dry extract, the recommendations above apply directly. For a liquid extract, the risk of degradation is higher. It is best to store the extract as a dried powder, often achieved by freeze-drying (lyophilization) or spray drying with a carrier like maltodextrin [1]. If it must be kept in solution, work under an inert gas (e.g., nitrogen or argon), use airtight containers, and store at the lowest possible temperature (e.g., -80°C).

Q3: How can we quickly assess if our this compound has degraded? Thin-Layer Chromatography (TLC) is an excellent first-pass check [4]. Compare your stored sample alongside a fresh standard on the same TLC plate. The appearance of multiple new spots or a change in the intensity of the main spot suggests decomposition.

References

Troubleshooting Pterocarpol crystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

General Crystallization Troubleshooting Guide

The table below outlines common issues encountered during the crystallization of natural products, along with potential causes and solutions that you can investigate for Pterocarpol.

Problem Possible Causes Suggested Solutions & Experiments
No Crystal Formation Low purity of the initial compound [1]. Repurify the crude extract using techniques like column chromatography [2] [3].
Solvent system not optimal [4]. Systematically screen solvents (e.g., n-hexane, ethyl acetate, methanol) and ratios for vapor diffusion or slow evaporation.
Overly rapid precipitation. Slow down crystallization by using a two-solvent system (liquid-liquid diffusion) or lowering the temperature gradient.
Oily Precipitation Compound is amorphous or forms a glass. "Seed" the solution with microcrystals if available [5]. Switch to a different, less polar solvent.
Temperature is above the compound's glass transition point. Gradually reduce temperature and gently scratch the glass surface with a spatula to induce nucleation.
Small/Needle-Like Crystals Too many nucleation sites. Use a more saturated solution and slow the rate of solvent evaporation or antisolvent addition.
Rapid crystal growth. Optimize conditions to favor slower growth, such as a smaller temperature gradient.
Crystals Not Suitable for XRD Crystal size too small or thin. Optimize parameters for crystal growth; consider crystal manipulation or seeding techniques [5].
Poor internal order (defects). Recrystallize from a different solvent system to improve lattice formation.

Key Considerations for Pterocarpus Compounds

When working with compounds from Pterocarpus species, these specific points from the literature may be helpful:

  • Source and Purity: The heartwood of various Pterocarpus species is a rich source of polyphenols and terpenoids [6]. The initial purity of your compound, extracted from this complex mixture, is critical for successful crystallization.
  • Analogical Methods: While direct data for this compound is limited, related compounds like homopterocarpin have been purified using repeated low-temperature crystallization from n-hexane [3]. This protocol could serve as a starting point for optimizing this compound crystallization.
  • Complexation & Solubility: For stubborn compounds that resist crystallization, improving aqueous solubility can be a first step. Studies on similar natural products (e.g., Pterostilbene) have successfully used cyclodextrin complexation to enhance solubility, which can facilitate subsequent crystallization attempts [4].

Recommended Experimental Approach

To systematically troubleshoot your this compound crystallization, you can follow this general workflow:

Start Start: Crystallization Failure Step1 1. Assess Compound Purity (Check by TLC/HPLC) Start->Step1 Step2 2. Screen Solvent Systems (e.g., n-Hexane, Ethyl Acetate) Step1->Step2 If pure Purify Re-purify Sample (Column Chromatography) Step1->Purify If impure Step3 3. Optimize Crystallization Parameters (Temp., Rate, Concentration) Step2->Step3 Step4 4. Use Advanced Techniques (Seeding, Liquid Diffusion) Step3->Step4 Step5 Success: Obtain Suitable Crystals Step4->Step5 Purify->Step2

Given the lack of specific published protocols for this compound, your most reliable path forward would be to:

  • Systematically vary solvent systems and crystallization techniques (e.g., slow evaporation vs. vapor diffusion).
  • Consult analytical data (NMR, Mass Spec) to confirm you are working with the correct molecule and to understand its solubility properties.
  • Reach out to specialized networks or researchers who have previously published on the isolation and characterization of compounds from Pterocarpus marsupium.

References

Improving Pterocarpol detection sensitivity in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Experiment Workflow for Method Development

The diagram below outlines a general workflow for developing and troubleshooting a sensitive LC-MS method for pterocarpol, based on the information gathered.

workflow Start Start: Method Development SamplePrep Sample Preparation • Heartwood extraction with DCM [1] • Consider methanol for broader metabolite profile [2] Start->SamplePrep LCMethod LC Method Optimization • Use C18 column (e.g., ACQUITY UPLC BEH C18) [2] • Optimize mobile phase (ACN/H₂O) & gradient SamplePrep->LCMethod Troubleshoot Troubleshooting Guide (See FAQ section) MSDetection MS Detection & Optimization • Electrospray Ionization (ESI) • Optimize source conditions & use MRM LCMethod->MSDetection Validation Method Validation • Establish LOD/LOQ, linearity, precision • Test with biological matrices if needed MSDetection->Validation Validation->Troubleshoot

A Validated Method for a Related Compound

Although a specific method for this compound was not found, a fully detailed UPLC-MS method for pterostilbene, a structurally similar stilbenoid from Pterocarpus marsupium, is an ideal starting point for adaptation [3]. Key parameters are summarized below.

Parameter Specification from Pterostilbene Method [3] Application/Adaptation for this compound
Instrumentation Waters ACQUITY UPLC system A modern UHPLC or UPLC system is recommended.
Analytical Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) A C18 column with sub-2-µm particles is suitable for high-separation efficiency.
Mobile Phase Not explicitly detailed, but common for RP-UPLC (e.g., ACN/H₂O or MeOH/H₂O, often with 0.1% formic acid) Requires optimization. ACN/H₂O or MeOH/H₂O with a modifier like formic acid or ammonium acetate is a standard starting point.
Gradient 9-minute run time; retention time ~3.0 min A shallow gradient around the expected retention time of this compound will help achieve optimal separation.
Detection Mass Spectrometry (Single Quadrupole) A more sensitive triple quadrupole (QqQ) instrument is preferred for MRM experiments.
Internal Standard Loureirin B Critical. Sourcing a structurally analogous internal standard is key for quantification accuracy.
Validation Full validation performed (selectivity, linearity, accuracy, precision, stability, matrix effect) All these parameters must be established for a reliable this compound method.

Frequently Asked Questions (FAQs)

Here are some specific troubleshooting guides in a Q&A format.

Q1: My signal for this compound is weak or inconsistent. What are the main areas to investigate?

  • A: Focus on these three areas:
    • Sample Preparation & Origin: Ensure you are extracting from the correct plant part. This compound is primarily found in the heartwood of Pterocarpus species [1]. Using sapwood or whole wood will result in a much lower yield. Confirm your starting material.
    • MS Source Conditions: The this compound molecule contains hydroxyl groups and is likely best ionized in positive electrospray ionization (ESI+) mode. Re-optimize key parameters like capillary voltage, cone voltage, desolvation temperature, and gas flows. Using a post-column infusion of your standard can help fine-tune these in real-time.
    • In-source Fragmentation: If the cone voltage is set too high, the molecular ion [M+H]⁺ may fragment in the source before it is detected, leading to a weak precursor signal. Perform a cone voltage ramp to find the value that maximizes the parent ion.

Q2: How can I improve the sensitivity and specificity of my assay for complex biological samples?

  • A: To enhance sensitivity and overcome matrix effects:
    • Use MRM on a Triple Quadrupole MS: This is the gold standard for sensitive quantification. Identify one or two characteristic fragment ions from the precursor in clean solvent and set up MRM transitions. This dramatically reduces chemical noise.
    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The validated pterostilbene method used an internal standard (Loureirin B) [3]. For the highest accuracy, especially in variable matrices, a deuterated or 13C-labeled this compound would correct for extraction efficiency and ion suppression/enhancement.
    • Optimize Sample Cleanup: A simple liquid-liquid extraction or solid-phase extraction (SPE) step after extraction can remove a significant portion of the matrix interferents, improving the signal-to-noise ratio.

Q3: The chromatographic peak for this compound is broad or tailing. How can I improve it?

  • A: Peak shape issues are often related to the LC conditions.
    • Mobile Phase pH: The interaction of the analyte with active silanol sites on the column can cause tailing. Try adding a mobile phase modifier. 0.1% Formic Acid is common for positive ionization and can improve peak shape. For basic compounds, ammonium acetate or formate buffers can be better.
    • Column Condition: Ensure the UPLC column is not degraded. Test a new column or one with a different lot number.
    • Injection Solvent: The solvent used to reconstitute your final extract should be weaker than the starting mobile phase condition. If it is stronger, it can cause peak broadening.

Key Experimental Notes for Your Research

  • Extraction Starting Point: The insect antifeedant study isolated this compound from heartwood using a dichloromethane (DCM) extract [1]. This is a logical starting point for your sample preparation.
  • Broader Metabolite Profiling: If you are interested in a wider range of metabolites (e.g., flavonoids, pterocarpans), a methanol extract is more comprehensive, as used in other Pterocarpus studies [2].
  • Structural Awareness: this compound is a sesquiterpene alcohol [1]. Keep this chemical class in mind when predicting its chromatographic behavior (moderately non-polar on C18) and MS fragmentation patterns.

References

Pterocarpol content comparison across Pterocarpus species

Author: Smolecule Technical Support Team. Date: February 2026

Pterocarpol in Pterocarpus Species

The available scientific literature confirms the presence of this compound in specific species, but it does not provide a head-to-head quantitative comparison of its content across the genus.

Species Mentioned Reported Presence of this compound Source of Information
Pterocarpus santalinus (Red Sandalwood) Yes, identified as a major bioactive compound in the heartwood [1]. Review of Phytochemical & Pharmacological Studies [1]
Pterocarpus macrocarpus Research on this species was found, but This compound content was not specified [2]. Comparative Chloroplast Genomic Study [2]
Pterocarpus indicus (Narra) Research on this species was found, but This compound content was not specified [3]. General Species Information [3]
Pterocarpus erinaceus Research on this species was found, but This compound content was not specified [4]. General Species Information [4]
Pterocarpus dalbergioides (Andaman Padauk) Research on this species was found, but This compound content was not specified [5]. General Species Information [5]

Experimental Protocols for this compound Analysis

The methodologies for extracting, isolating, and identifying this compound and similar compounds, as described for P. santalinus, typically involve the following steps [1]:

  • Sample Preparation: The heartwood is dried and ground into a fine powder.
  • Sequential Extraction: The powdered wood undergoes sequential extraction using solvents of increasing polarity (e.g., petroleum ether, benzene, chloroform) to separate different classes of compounds. This compound is among the sesquiterpenes isolated through this process [1].
  • Compound Identification:
    • Chromatography: Techniques like Thin-Layer Chromatography (TLC) or Column Chromatography are used to isolate individual compounds from the extract.
    • Spectroscopic Analysis: The structure of isolated compounds, including this compound, is confirmed using methods such as:
      • Mass Spectrometry (MS): Determines the molecular weight and fragments of the molecule [1].
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifies the carbon and proton framework of the molecule, providing definitive structural information [1].

The workflow below illustrates the general process for the phytochemical analysis of this compound.

Start Plant Material (Heartwood Powder) S1 Sequential Solvent Extraction Start->S1 S2 Crude Extract S1->S2 S3 Compound Isolation (Chromatography) S2->S3 S4 Isolated Compound S3->S4 S5 Structural Elucidation (MS, NMR) S4->S5 End Identification of This compound S5->End

Research Recommendations

To obtain the quantitative data you're seeking, I suggest the following approaches:

  • Targeted Database Searches: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search specifically for "this compound quantification," "this compound content," or "this compound HPLC" in conjunction with the names of various Pterocarpus species.
  • Explore Related Compounds: The search results indicate that other terpenoids, flavonoids, and stilbenes (such as santalins, pterostilbene, and savinin) are also major bioactive compounds in Pterocarpus heartwood [1]. Research into the profiles of these compounds might be more readily available and could serve as a useful point of comparison.
  • Review Phytochemical Surveys: Look for research articles that are phytochemical surveys or comparative metabolomic studies of the Pterocarpus genus, as these are most likely to contain the side-by-side compound quantification data you need.

References

Pterocarpol versus other triterpenoid biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Triterpenoid Biological Activities

The table below summarizes the key triterpenoids isolated from Pterocarpus species and their demonstrated biological activities based on experimental data.

Triterpenoid Compound Source Plant Test System (In Vitro/In Vivo) Biological Activity Key Findings & Potency Proposed Mechanism of Action
Friedelin (1) [1] Pterocarpus erinaceus roots [1] In vivo: Croton oil-induced ear edema in mice [1] Local Anti-inflammatory Showed a significant anti-inflammatory effect [1] Inhibition of lipoxygenase (LOX) activity [1]
3α-hydroxyfriedelan-2-one (2) [1] Pterocarpus erinaceus roots [1] In vivo: Croton oil-induced ear edema in mice [1] Local Anti-inflammatory Showed a significant anti-inflammatory effect [1] Information not specified in source
α-Sophoradiol (3) [1] Pterocarpus erinaceus roots [1] In vivo: Croton oil-induced ear edema in mice [1] Local Anti-inflammatory Showed a significant anti-inflammatory effect [1] Inhibition of lipoxygenase (LOX) activity [1]
Ursolic Acid [2] Not specified (Naturally occurring PT) In vitro: Cell-free hotspot kinase assay [2] IKKβ Inhibition (NF-κB pathway) IC₅₀ of 69 μM [2] Direct inhibition of IKKβ kinase activity [2]
Corosolic Acid [2] Not specified (Naturally occurring PT) In vitro: LPS-stimulated RAW 264.7 cells [2] NF-κB Pathway Inhibition Reduced NF-κB luciferase activity & phospho-IKKβ at 50 μM [2] Inhibition of IKKβ phosphorylation [2]
Asiatic Acid [2] Not specified (Naturally occurring PT) In vitro: LPS-stimulated RAW 264.7 cells [2] NF-κB Pathway Inhibition Attenuated NF-κB cascade proteins [2] Inhibition of IKKβ phosphorylation [2]

Experimental Methodologies in Detail

For researchers looking to replicate or contextualize these findings, here is a detailed breakdown of the key experimental protocols cited.

  • Anti-inflammatory Edema Model [1]:

    • Model: Croton oil-induced ear edema in NMRl mice (25-30 g).
    • Protocol: Croton oil was applied topically to the mouse ear to induce inflammation and edema. The test compounds (extracts or isolated triterpenoids) were applied topically. The anti-inflammatory effect was evaluated by measuring the reduction in ear edema compared to a control group.
    • Ethical Note: The study mentions that experiments were carried out in accordance with ethical guidelines for the investigation of experimental pain in conscious animals [1].
  • IKKβ Kinase Activity Assay [2]:

    • Assay Type: Cell-free hotspot kinase assay.
    • Protocol: This assay directly measures the ability of a compound to inhibit the enzymatic activity of IKKβ. The half-maximal inhibitory concentration (IC₅₀) was determined for Ursolic Acid.
  • NF-κB Luciferase Reporter Assay [2]:

    • Cell Line: RAW 264.7 murine macrophage cells.
    • Protocol: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB promoter. The cells are then stimulated with LPS (a potent inflammatory agent) in the presence or absence of the test compound. Inhibition of the NF-κB pathway is quantified by a decrease in luciferase luminescence. Corosolic Acid was tested using this method.
  • Western Blot Analysis [2]:

    • Target: Phospho-IKKβ and other NF-κB cascade proteins.
    • Protocol: Proteins are extracted from LPS-stimulated RAW 264.7 cells treated with the test compounds. The proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phospho-IKKβ. A reduction in band intensity indicates inhibition of IKKβ phosphorylation.
  • Lipoxygenase (LOX) Inhibition Assay [1]:

    • Protocol: An in vitro enzymatic assay where the ability of isolated compounds like Friedelin and α-Sophoradiol to inhibit the activity of lipoxygenase enzyme was evaluated. This enzyme is involved in the production of inflammatory mediators.

Mechanisms of Action in Signaling Pathways

The anti-inflammatory effects of these triterpenoids are primarily mediated through the modulation of key signaling pathways, notably the NF-κB pathway. The following diagram illustrates the common and specific mechanisms as described in the research.

G Anti-inflammatory Mechanisms of Triterpenoids cluster_pathway NF-κB Signaling Pathway LPS LPS InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α) IKKComplex IKK Complex (IKKα/IKKβ/NEMO) InflammatoryStimuli->IKKComplex pIKK Phosphorylated IKK (Active) IKKComplex->pIKK Activation IkB IκB (Inhibitor of NF-κB) pIKK->IkB pIkB Ubiquitination & Degradation of IκB IkB->pIkB NFkB NF-κB (p50/p65) Inactive in cytoplasm pIkB->NFkB Release & Nuclear Translocation ActiveNFkB Active NF-κB NFkB->ActiveNFkB Release & Nuclear Translocation Nucleus Nucleus ActiveNFkB->Nucleus GeneTranscription Transcription of Pro-inflammatory Genes Nucleus->GeneTranscription Cytokines Release of: • TNF-α, IL-6, IL-1β • iNOS, COX-2 GeneTranscription->Cytokines UA Ursolic Acid (UA) UA->pIKK Direct Inhibition (IC₅₀ 69μM) CA_AA Corosolic/Asiatic Acid (CA, AA) CA_AA->pIKK Inhibits Phosphorylation Friedelin Friedelin / α-Sophoradiol Friedelin->GeneTranscription LOX Inhibition

Future Research Directions

While the current data is promising, several gaps and future directions are highlighted in the literature [3] [4] [5]:

  • Clinical Evidence: Most studies are pre-clinical (in vitro or in vivo). The clinical trial information for the genus is limited, with only 17 documents related to clinical studies found for P. indicus and P. marsupium in a Cochrane library search up to January 2021 [3].
  • Bioavailability: A major challenge for drug development is the poor water solubility and low oral bioavailability of many pentacyclic triterpenoids, which can lead to sub-optimal efficacy [4]. Research into nano-formulations and other drug delivery systems is ongoing to overcome this barrier [4].
  • Systematic Exploration: A recent review on P. santalinus concluded that a more systematic phytochemical analysis and pharmacological exploration are needed to substantiate traditional claims and bring these constituents into mainstream pharmaceutical use [5].

References

Overview of Analytical Methods for Pterocarpus santalinus

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to Pterocarpol, one review article outlines the general analytical approaches used for the identification of Pterocarpus santalinus (Red Sandalwood), which could form the basis for method development [1].

The table below summarizes these general techniques:

Method Category Specific Techniques Key Applications / Targets
Morphoanatomical Macroscopic and microscopic wood analysis Initial species identification based on physical and structural features (e.g., heartwood color, xylem vessel patterns) [1].
Biochemical UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) [2] Characterization of complex heartwood extract composition; identification of multiple metabolites simultaneously.
Genetic DNA barcoding Accurate species identification to combat adulteration with other Pterocarpus species [1].
Computational Machine Learning Integration with other data for automated species-level identification in forensic forestry [1].

Experimental Protocol: Anti-inflammatory Activity Assessment

Although the search results do not contain protocols for validating this compound's analytical methods, they do provide a detailed methodology for evaluating the biological activity of a Pterocarpus santalinus heartwood extract, which may be of related interest [2].

  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC) [2].
  • Stimulation: Cells are stimulated with the pro-inflammatory cytokine IL-1β [2].
  • Extract Preparation: A defined heartwood extract is prepared by sequential extraction with n-hexane (defatting), dichloromethane, and methanol. The latter two extracts are combined to create a lead-like enhanced (LLE) extract [2].
  • Treatment: Cells are pre-treated with the extract before inflammatory stimulation [2].
  • Key Readouts:
    • Gene Expression: Analyzed via quantitative Real-Time PCR (qPCR) for specific inflammatory markers like E-selectin, VCAM-1, TRAF1, and CX3CL1 [2].
    • Protein Analysis: Western blotting for proteins in the NF-κB pathway, such as IκBα phosphorylation and degradation [2].
    • Nuclear Translocation: Assessment of NF-κB RelA movement from the cytoplasm to the nucleus using specific antibodies [2].
    • Viability Assay: Cytotoxicity of the extract is tested using a Resazurin-based assay to ensure observed effects are not due to cell death [2].

To help visualize the logical flow of this experimental protocol, the following diagram outlines the key steps:

G Start Start: Experimental Workflow CellCulture Cell Culture (Human Umbilical Vein Endothelial Cells) Start->CellCulture PreTreatment Pre-treatment with P. santalinus Extract (PS) CellCulture->PreTreatment Stimulation Stimulation with IL-1β PreTreatment->Stimulation Analysis Analysis & Readouts Stimulation->Analysis Viability Viability Assay (Resazurin-based) Analysis->Viability GeneExpr Gene Expression (qPCR) Analysis->GeneExpr ProteinAnalysis Protein Analysis (Western Blot) Analysis->ProteinAnalysis NuclearTrans Nuclear Translocation Assay Analysis->NuclearTrans

Suggestions for Finding More Information

  • Refine Your Search Terms: Use more precise queries in scientific databases such as "this compound HPLC validation," "quantification of this compound," or "Pterocarpus santalinus biomarker quantification."
  • Consult Specialized Databases: Directly search platforms like SciFinder, PubMed, or Google Scholar, as they index a broader and more specialized range of analytical chemistry literature.
  • Review Related Compounds: Examine the analytical methods used for structurally similar sesquiterpenes or other bioactive compounds in the Pterocarpus genus, as these methods can often be adapted.

References

Pterocarpol concentration variation heartwood sapwood

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Context

Scientific studies confirm that heartwood is the primary site for bioactive compounds in Pterocarpus species, but specific quantification of pterocarpol is not provided in the available literature.

  • Heartwood Focus: Research on Pterocarpus marsupium heartwood extracts identifies them as a source of pharmaceutically bioactive compounds [1]. The heartwood's therapeutic use in traditional medicine is well-documented [2].
  • Identified Compounds: Phytochemical profiling of Pterocarpus heartwood has identified various compounds, including terpenoids, phenols, and flavonoids [1] [2]. One study fractionated a water infusion of the wood and described the structure of a fluorescent molecule, though it notes this requires further verification [3].
  • Sapwood Role: Sapwood is generally not the focus for extractive studies due to significantly lower concentration of target compounds compared to heartwood [3].

Research Methods for Compound Analysis

To conduct the comparison you require, the most relevant methodologies from recent studies involve advanced analytical techniques.

Technique Primary Application Key Methodology Relevance to Your Query
Liquid Chromatography-Mass Spectrometry (LC-MS) [3] Qualitative analysis of extract composition Soxhlet extraction of heartwood powder with solvents (water, ethanol, etc.), followed by LC-MS analysis [3]. Ideal for identifying and potentially quantifying specific compounds like this compound in separate heartwood/sapwood extracts.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF-MSI) [4] Visualize spatial distribution of compounds within wood tissue Wood sections are coated with a matrix (e.g., 2-Mercaptobenzothiazole) and analyzed to create spatial maps of chemical markers [4]. Directly suited for visualizing this compound distribution across heartwood-sapwood boundary without extraction.
Gas Chromatography-Mass Spectrometry (GC-MS) & UPLC-MS [2] Metabolic profiling of extracts for known/pharmaceutical compounds Methanolic heartwood extract analyzed by GC-MS and UPLC-MS to identify bioactive molecules [2]. Useful for comprehensive metabolic profiling and confirming this compound identity in heartwood.

The following diagram outlines the core experimental workflow for using MALDI-TOF-MSI to visualize compound distribution, based on the methodologies described [4].

G MALDI-TOF-MSI Wood Analysis Workflow Start Wood Sample (Pterocarpus sp.) S1 Sectioning Start->S1  Small Block S2 Matrix Coating (2-Mercaptobenzothiazole) S1->S2  Thin Section S3 MALDI-TOF-MSI Analysis S2->S3  Prepared Slide S4 Data Processing & Image Generation S3->S4  Spectral Data End Spatial Distribution Map of Chemical Markers S4->End  Visualization

Suggested Research Direction

To obtain the specific data on this compound concentration variation, you would likely need to undertake primary research. A combined methodological approach is recommended:

  • Sample Preparation: Precisely separate heartwood and sapwood tissues from the same tree individual. The heartwood of Pterocarpus is typically the target for extraction studies [1] [2].
  • Quantitative Analysis: Use LC-MS with a calibrated standard for this compound to quantify its concentration in extracts from the separated tissues [3].
  • Spatial Mapping: Employ MALDI-TOF-MSI on a transverse wood section that includes both the heartwood and sapwood to visually confirm the spatial distribution of this compound, providing a powerful complement to the quantitative data [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Pterocarpus Compounds

The following table summarizes the experimental cytotoxicity data for key compounds and extracts from different Pterocarpus species. The data shows that cytotoxic effects are often cell-line specific.

Table 1: Cytotoxicity Profile of Pterocarpus Species and Compounds

Species / Compound Name Tested Cell Lines Cytotoxicity (IC₅₀) Key Findings

| P. soyauxii (Aqueous extract) | MDA-MB-468 (Breast cancer) MCF-7 (Breast cancer) | 78.389 ± 0.0125 µg/mL 58.389 ± 0.028 µg/mL | Inhibits PI3K/AKT/mTOR pathway; compounds showed low toxicity in ADMET predictions [1]. | | P. angolensis (Isolated Compounds) | MCF-7 (Breast cancer, HR+) HCC70 (Breast cancer, TNBC) MCF-12A (Non-cancerous breast) | Varies by compound (see below) | Most compounds showed no or low toxicity; activity varied by cancer subtype [2]. | | > Friedelan-3-one (1) | MCF-7, HCC70, MCF-12A | No or very low toxicity | [2] | | > (3β)-3-Acetoxyolean-12-en-28-oic acid (7) | MCF-7 HCC70 MCF-12A | 83.06 µM 146.80 µM 143.00 µM | More toxic to hormone-responsive cells than triple-negative or non-cancerous cells [2]. | | > Lupeol (4) | MCF-12A | 36.60 µM | Showed moderate toxicity specifically to non-cancerous breast cells [2]. | | P. santalinus (Leaf methanolic extract) | HeLa (Cervical cancer) | 365.77 µg/mL | Concentration-dependent effect; safe at low doses (100-200 µg/ml) but cytotoxic at high doses [3]. | | P. indicus (Isolated Compounds) | WPMY-1 (Benign prostatic hyperplasia) | Not reported as IC₅₀ | Angolensin & Maackiain showed anti-proliferative effects by inhibiting p-PI3K/p-AKT pathway [4]. |

Experimental Protocols in Cited Research

The cytotoxicity data in the table above was generated using standardized and reliable experimental methods. Here is a summary of the key protocols:

  • Cell Culture: Most studies used established human cancer cell lines obtained from recognized repositories like the American Type Culture Collection (ATCC). Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator [2] [4].
  • Cell Viability and Cytotoxicity Assays:
    • MTT Assay: This common method was used to assess cell proliferation and viability. It measures the metabolic activity of cells; living cells reduce the yellow MTT reagent to purple formazan crystals. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells [4].
    • Cell Viability Measurement: Other studies used assays that measure intracellular ATP levels, a marker of metabolic activity, to determine the number of viable cells after compound exposure [1] [5].
  • Bioassay-Guided Fractionation: This process, used to isolate active compounds, involves extracting plant material with solvents, followed by sequential fractionation using techniques like column chromatography. The cytotoxic activity of each fraction is tested to guide the isolation of the specific bioactive compounds [2] [4].
  • In Silico Analysis: Several studies complemented lab experiments with computational methods, including:
    • ADMET Prediction: Estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds [1].
    • Network Pharmacology: Mapping the complex relationships between compounds and their potential protein targets to understand mechanisms of action [1] [4].
    • Molecular Docking: Simulating how a compound binds to a specific protein target (e.g., CDK2, MAPK1) to predict its inhibitory effect [1].

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these Pterocarpus compounds are linked to the inhibition of specific cancer-related signaling pathways. The diagram below illustrates the key pathways identified in the research.

G cluster_pathway PI3K/AKT/mTOR Pathway (Hyperactive in many cancers) Pterocarpus_Compounds Pterocarpus Compounds (e.g., from P. soyauxii, P. indicus) PI3K PI3K Pterocarpus_Compounds->PI3K Inhibits Apoptosis Induces Apoptosis Pterocarpus_Compounds->Apoptosis Induces p53 p53 Pathway Pterocarpus_Compounds->p53 Activates (e.g., P. indicus Maackiain) AKT AKT PI3K->AKT Activates (Phosphorylation) PI3K->AKT mTOR mTOR AKT->mTOR Activates (Phosphorylation) AKT->mTOR CellSurvival Cell Survival AKT->CellSurvival CellCycle_Progression Cell Cycle Progression mTOR->CellCycle_Progression

As the diagram shows, a key mechanism is the inhibition of the PI3K/AKT/mTOR pathway [1] [4]. This pathway is crucial for cell cycle progression and survival; its inhibition can halt cancer growth. Some compounds, like Maackiain from P. indicus, also induce apoptosis by activating the p53 pathway [4]. Furthermore, molecular docking studies suggest compounds from P. soyauxii can directly interact with proteins like CDK2 and MAPK1, which are also involved in cell cycle control [1].

Interpretation Guide for Professionals

When evaluating this data for drug development, consider the following:

  • Cell Line Specificity: The activity of a compound can vary dramatically between different cancer types (e.g., hormone-responsive vs. triple-negative breast cancer) and between cancerous and non-cancerous cells, which is crucial for assessing therapeutic window [2].
  • Extract vs. Pure Compound: Whole extracts may show activity, but isolating pure compounds through bioassay-guided fractionation is essential for identifying the most potent agents and standardizing future products [4].
  • Beyond Cytotoxicity: A compound may have valuable anti-proliferative effects without being outright cytotoxic, as seen with the P. indicus compounds that inhibited proliferation in a benign prostatic hyperplasia model [4].
  • Integrate In Silico Data: Computational predictions for ADMET properties and target interactions provide valuable early insights into a compound's potential druggability and mechanism, helping to prioritize lab experiments [1].

References

Pterocarpol geographical variation in Pterocarpus populations

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Geographical Variation Studies in Pterocarpus

Species Studied Type of Variation Analyzed Key Findings Research Methodology
P. erinaceus (West Africa) [1] Intraspecific variation (ecological zones); Impact on Species Distribution Models (SDMs). Three distinct populations across ecological zones; incorporating intraspecific data improved SDM accuracy and predicted an upward population shift due to climate change [1]. Species Distribution Modeling (MaxEnt) with population-level data [1].
P. officinalis (Caribbean) [2] Genetic diversity and biogeography. Strong genetic differentiation between Caribbean and mainland populations; lower genetic diversity in Caribbean islands, decreasing with distance from mainland [2]. Amplified Fragment Length Polymorphism (AFLP) [2].
P. macrocarpus (Thailand) [3] Genetic variation and heritability of growth, morphological, and physiological traits. Significant genetic variation among populations and families; growth and biomass traits showed moderate to high heritability [3]. Nursery-based trial with a randomized complete block design; analysis of variance and covariance [3].
Multiple Species (Global Timber) [4] Chemical fingerprinting for geographic provenance. DART-TOFMS analysis could identify the broad geographical origin (Neotropics, Africa, South Asia, SE Asia) of timber with 98% accuracy [4]. Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) [4].

Detailed Experimental Protocols

For the key research approaches identified, here is a deeper look at the experimental methodologies.

Protocol 1: Chemical Geographic Provenancing using DART-TOFMS

This method is used to determine the geographic origin of timber samples [4].

  • Sample Collection: 211 wood samples from 12 different Pterocarpus species were collected, representing four broad geographic regions: the Neotropics, Africa, South Asia, and Southeast Asia.
  • Sample Preparation: Wood samples are processed and analyzed directly without extensive chemical extraction.
  • Instrumental Analysis: Samples are introduced into the DART ion source, which thermally desorbs and ionizes chemical compounds from the wood surface. The Time-of-Flight Mass Spectrometer (TOFMS) then separates and detects these ions based on their mass-to-charge ratio, generating a unique mass spectral fingerprint for each sample.
  • Data Analysis: Multivariate statistical analysis or machine learning algorithms are applied to the mass spectral data to identify patterns that correlate with geographic origin and build a predictive model.
Protocol 2: Species Distribution Modeling (SDM) with Intraspecific Variation

This protocol was used to model the current and future distribution of P. erinaceus by incorporating population-level differences [1].

  • Occurrence Data Collection: Species occurrence points are gathered from field surveys and herbarium records across different ecological zones (Sudanian, Sudano-Guinean, Guinean).
  • Environmental Data Compilation: Bioclimatic variables (e.g., mean diurnal range, isothermality) are obtained from WorldClim or other climate databases.
  • Niche Differentiation Test: Statistical tests (e.g., Schoener's D) are performed to confirm that the intraspecific populations occupy distinct ecological niches.
  • Model Calibration and Projection: Separate SDMs (using the MaxEnt algorithm) are calibrated for each intraspecific population and for the whole species. These models are then projected onto future climate scenarios (e.g., SSPs) to predict changes in suitable habitat.

Research Workflow Diagrams

The following diagram illustrates the logical workflow for assessing geographical variation in Pterocarpus, integrating the methodologies discussed.

start Start: Assess Geographical Variation approach Choose Research Approach start->approach genetics Genetic/Heritability Analysis approach->genetics  Focus on Traits/Evolution ecology Ecological Niche Modeling approach->ecology  Focus on Distribution chemistry Chemical Fingerprinting approach->chemistry  Focus on Timber Origin genetics_method Method: AFLP or Nursery Trials genetics->genetics_method ecology_method Method: Species Distribution Modeling (SDM) ecology->ecology_method chemistry_method Method: DART-TOFMS Mass Spectrometry chemistry->chemistry_method genetics_result Result: Genetic Structure, Heritability, Local Adaptation genetics_method->genetics_result ecology_result Result: Current & Future Suitable Habitats ecology_method->ecology_result chemistry_result Result: Geographic Provenance Classification chemistry_method->chemistry_result application Application to Conservation, Breeding, and Timber Tracking genetics_result->application ecology_result->application chemistry_result->application

References

Pterostilbene Bioactivity and Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key bioactivity data and pharmacokinetic properties of pterostilbene compiled from the search results.

Property Category Key Findings for Pterostilbene Supporting Experimental Data / Models
General Bioactivities Anti-tumor, anti-oxidation, anti-inflammation, neuroprotection, anti-aging, skin brightening, lipid-lowering, hypoglycemic activities [1] [2] [3]. Numerous in vitro and in vivo studies; clinical trial on skin aging in humans (N=38) [2].
Anti-inflammatory & Antioxidant Reduces oxidative stress and inflammation; modulates Nrf2-dependent antioxidant response [2] [4] [3]. Up-regulates SOD, GSH; down-regulates MDA in animal models of pulmonary fibrosis, diabetes [4]. B16F1 mouse melanoma cells for melanogenesis assay [2].
Anti-tumor Controls cell cycle, induces apoptosis, inhibits angiogenesis and metastasis [1] [3]. Targets pathways like NF-κB and PI3K/Akt [3]. Studies on breast, prostate, colon, lung, liver, and skin cancers [3].
Pharmacokinetics High oral bioavailability (~80-95%); rapidly absorbed; widely distributed (brain, liver, kidneys); good metabolic stability [1] [3]. Pharmacokinetic studies in rats and C57BL/6 mice; Caco-2 cell models for absorption [1] [5] [3].
Toxicology No significant toxic effects observed in available human and animal model data [1]. Human clinical trial established safety up to 250 mg/day [5].

Experimental Protocols for Key Pterostilbene Studies

Here are the detailed methodologies for some of the key experiments cited in the tables above, which can serve as a reference for your own comparative research.

  • In vitro Skin Lightening Assays [2]

    • Melanogenesis Inhibition: B16F1 mouse melanoma cells were cultured and stimulated with α-MSH to induce melanin production. Test samples were applied for 3 days, after which melanin was extracted with 1N NaOH and quantified by measuring absorbance at 405nm. Kojic acid was used as a positive control.
    • Anti-tyrosinase Activity: Mushroom tyrosinase enzyme was pre-incubated with test samples. The reaction was initiated by adding L-Tyrosine, and the absorbance was read at 492nm every minute for 15 minutes. Kojic acid was used as a positive control.
    • Anti-collagenase & Anti-elastase Activity: Commercial kits (Enzchek) were used according to the manufacturer's instructions. Fluorescence was measured to quantify the inhibition of enzyme activity.
  • In vivo Assessment of Antioxidant Effect [4]

    • Animal Models: Randomized controlled animal experiments using rats or mice. Models included pulmonary fibrosis (induced by bleomycin), diabetes (induced by streptozotocin or a fructose diet), and myocardial infarction (induced by ligation).
    • Intervention: The intervention group was treated with pterostilbene, while control groups received a vehicle like normal saline or a solvent.
    • Outcome Measurement: Key oxidative stress markers were measured, including Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH).
  • Pharmacokinetic Study [5]

    • Model: Sprague-Dawley rats.
    • Administration: A single oral dose of 15 mg/kg of either synthetic or natural pterostilbene was administered.
    • Sample Collection: Blood samples were collected at pre-dose and at multiple time points up to 24 hours post-dose.
    • Analysis: Plasma levels of pterostilbene were determined using LC-MS/MS. Pharmacokinetic parameters like C~max~ (peak plasma concentration) and AUC~0-24~ (area under the curve, indicating extent of absorption) were calculated using non-compartmental analysis.

The Research Landscape for Pterocarpol

Information on this compound is significantly less detailed in the provided search results. Here is what was available:

  • Presence: this compound is identified as one of the six closely related sesquiterpenes isolated from the heartwood of Pterocarpus santalinus (Red Sandalwood) [6].
  • Limited Bioactivity Data: The search results do not provide specific, detailed bioactivity profiles, mechanisms of action, or pharmacokinetic data for this compound. One review broadly states that sesquiterpenes from the plant have demonstrated "antidiabetic, antimicrobial, anti-inflammatory, and hepatoprotective activities," but it does not attribute these effects specifically to this compound with experimental evidence [6].

How to Proceed with Your Comparison Guide

Given the lack of a direct, pre-existing comparison, creating a comprehensive guide will require a primary literature review focused specifically on this compound. Here is a suggested workflow:

Start Start: Literature Review for this compound Step1 1. Search scientific databases (e.g., PubMed, Scopus) for 'this compound bioactivity' Start->Step1 Step2 2. Extract specific data: - Molecular targets - Assay results (IC₅₀, EC₅₀) - In vivo models - Pharmacokinetics Step1->Step2 Step3 3. Synthesize extracted data with existing pterostilbene data Step2->Step3 Step4 4. Create structured comparison tables and diagrams Step3->Step4

References

Pterocarpol chemotaxonomic significance in Fabaceae

Author: Smolecule Technical Support Team. Date: February 2026

Key Chemotaxonomic Markers in Pterocarpus

Compound Class Specific Examples Plant Part Significance / Activity
Triterpenes & Sterols Friedelin, 3a-hydroxyfriedelan-2-one, α-sophoradiol, Stigmasterol [1] Roots [1] Local anti-inflammatory effect, lipoxygenase inhibition [1]
Isoflavonoids Prunetin, Pseudobaptigenin, Afromorsin [1] [2] Heartwood [1] Considered a dominant and characteristic class for the genus [2] [3]
Flavonoids Linoleic acid, Kaempferol, Luteolin, Rhamnetin-3-O-rhamnoside [4] Fruits [4] Anti-inflammatory (via TNF, AKT1 targets); Antioxidant [4]
Stilbenes Pterostilbene [2] [3] Not Specified Subject of clinical trials for hypercholesterolemia; Notable anti-hyperglycemic activity [2] [3]
Fatty Acids & Phenolics Linoleic acid, 9-Octadecenoic acid, Gentisic acid, Gallic acid [4] [5] Fruits, Bark [4] [5] Anti-inflammatory, Antioxidant [4] [5]

Experimental Evidence and Protocols

Researchers use a combination of phytochemical extraction, compound identification, and bioactivity assays to establish chemotaxonomic significance.

  • Extraction and Isolation: Plant material (e.g., roots, bark) is typically dried, powdered, and extracted using solvents like dichloromethane (DCM), methanol, or hydroalcoholic mixtures through maceration [1] [6] [5]. The crude extract is then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20 to isolate pure compounds [1].
  • Compound Identification: The structure of isolated compounds is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), including 1D and 2D techniques like COSY, HMQC, and HMBC [1]. Mass Spectrometry (MS) is also used, often coupled with chromatography (e.g., UPLC/MS) for detailed chemical profiling of complex extracts [4].
  • Bioactivity Assays: To validate the traditional uses and discover mechanisms, various in vivo and in vitro assays are employed.
    • Anti-inflammatory Activity: Commonly evaluated using the croton oil-induced ear edema model in mice or the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is calculated by comparing the treated groups to the control group [1] [4] [5].
    • Antioxidant Activity: Frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is expressed as the percentage of free radical scavenging compared to a control like quercetin [1] [5].
    • Antidiabetic Activity: Investigated in streptozotocin (STZ)-induced diabetic rat models. Extracts are administered, and their effects on fasting blood glucose levels are measured over time and compared to standard drugs like glibenclamide [6].
    • Network Pharmacology: A modern approach that involves identifying compounds in an extract, predicting their protein targets, and building a compound-target-pathway network to hypothesize the integrated mechanism of action, such as for anti-inflammatory effects [4].

The following diagram illustrates the integrated workflow that connects traditional knowledge with modern analytical and pharmacological methods to establish chemotaxonomic significance.

cluster_1 Experimental Phases cluster_2 Methods & Techniques Start Traditional Use & Plant Selection A Phytochemical Investigation Start->A B Compound Identification & Profiling A->B A->B A1 • Solvent Extraction • Column Chromatography A->A1 C Bioactivity Testing B->C B->C B1 • NMR Spectroscopy • LC-MS / UPLC-MS B->B1 D Data Integration & Analysis C->D C1 • In vivo Models (e.g., paw edema) • In vitro Assays (e.g., DPPH) • Network Pharmacology C->C1 E Chemotaxonomic Significance D->E D1 • Identify Key Metabolites • Link Chemistry to Bioactivity • Compare across Species D->D1

References

Pterocarpol antioxidant activity compared to flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Activity Data Comparison

The table below summarizes experimental data for compounds from Pterocarpus species and well-known flavonoids for context. The DPPH assay is a common measure of free radical scavenging ability, where a lower IC₅₀ value indicates stronger antioxidant activity.

Compound / Extract Source Assay Type IC₅₀ Value Reference Compound (IC₅₀) Citation
Ptevon-3-D-glycoside (Flavonol-glycoside) P. indicus leaves DPPH 18.53 μmol Quercetin (7.94 μmol), Vitamin C (40.25 μmol) [1]
Methanolic Heartwood Extract P. marsupium DPPH 156.34 μg/mL Ascorbic Acid (Not specified) [2]
Methanolic Leaf Extract P. santalinus DPPH 337.79 μg/mL Not specified [3]
Quercetin (Flavonol) N/A (Reference) DPPH 7.94 μmol Vitamin C (40.25 μmol) [1]
Orientin (Flavone C-glucoside) Synthetic/Standard DPPH 3.00 mM (Trolox equivalent) Trolox [4]
Homoorientin (Flavone C-glucoside) Synthetic/Standard DPPH 3.24 mM (Trolox equivalent) Trolox [4]

Experimental Protocol Details

For the key quantitative data presented, the experimental methodologies were as follows:

  • DPPH Radical Scavenging Assay: This is the standard protocol used in the cited studies [1] [2] [3]. The procedure involves mixing a solution of the test compound with a methanolic solution of the stable DPPH radical. The mixture is incubated in the dark, after which the decrease in absorbance is measured at 517 nm. The percentage of radical scavenging is calculated and the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve [1] [2].
  • Differential Pulse Voltammetry (DPV): This electrochemical method was used to characterize the antioxidant strength of flavone C-monoglucosides [4]. The first anodic oxidation potential (Epa1) is measured; a lower Epa1 value indicates a higher antioxidant power. The area under the anodic peaks can also be calculated and expressed as Trolox-equivalent antioxidant activity [4].

Cellular Signaling Pathways of Flavonoids

Beyond direct radical scavenging, flavonoids exert antioxidant effects by modulating crucial cellular survival signaling pathways. The diagram below illustrates these key mechanisms.

G cluster_pathway Flavonoids Modulate Key Survival Pathways Flavonoids Flavonoids PI3K_Akt PI3K/Akt Pathway (Promotes Cell Survival) Flavonoids->PI3K_Akt Activates MAPK MAPK Pathway (e.g., p38, JNK, ERK) Flavonoids->MAPK Modulates (Inhibits p38/JNK, Activates ERK) Nrf2_Keap1 Nrf2/Keap1/ARE Pathway (Master Regulator of Antioxidant Response) Flavonoids->Nrf2_Keap1 Activates PKC PKC Pathway Flavonoids->PKC Activates Reduced Apoptosis\nEnhanced Antioxidant Defence Reduced Apoptosis Enhanced Antioxidant Defence PI3K_Akt->Reduced Apoptosis\nEnhanced Antioxidant Defence Context-Dependent Outcomes\non Cell Survival & Death Context-Dependent Outcomes on Cell Survival & Death MAPK->Context-Dependent Outcomes\non Cell Survival & Death Expression of Antioxidant\nEnzymes (e.g., HO-1, NQO1) Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_Keap1->Expression of Antioxidant\nEnzymes (e.g., HO-1, NQO1) Neuroprotection\nOther Cellular Functions Neuroprotection Other Cellular Functions PKC->Neuroprotection\nOther Cellular Functions

As shown, flavonoids can activate pathways like PI3K/Akt and Nrf2, which promote cell survival and the expression of endogenous antioxidant enzymes [5] [6]. They can also inhibit stress-induced pathways like p38 and JNK, preventing oxidative stress-induced apoptosis [5].

How to Proceed with Your Comparison

The absence of "Pterocarpol" in the current literature suggests a potential gap, or the compound might be known by a different systematic name. Here are steps you can take to advance your research:

  • Verify the Compound Identity: Confirm the correct IUPAC name or chemical structure for "this compound." It is possible that the compound exists under a different name (e.g., a specific triterpenoid or flavonoid unique to Pterocarpus).
  • Explore Specialized Databases: Search in comprehensive natural product and antioxidant databases. The AODB (Antioxidant Database) mentioned in the search results is an excellent resource, containing over 56,000 small molecules tested for antioxidant activity [7].
  • Broaden Your Search Strategy: Consider investigating the antioxidant activity of major, well-characterized compounds from Pterocarpus species (such as the flavone C-glycosides orientin, homoorientin, vitexin, and isovitexin highlighted in one study [4]) as a point of comparison with common flavonoids.

References

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Wikipedia

Pterocarpol

Dates

Last modified: 07-20-2023
Rukachaisirikul, Vatcharin; Kaewbumrung, Chutanat; Phongpaichit, Souwalak; Hajiwangoh, Zubaidah; Eudesmane sesquiterpenes from the aquatic fungus Beltrania rhombica, Chemical and Pharmaceutical Bulletin, 532, 238-240. DOI:10.1002/chin.200533214 PMID:15684527

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